Odanacatib
Description
This compound is an inhibitor of cathepsin K with potential anti-osteoporotic activity. This compound selectively binds to and inhibits the activity of cathepsin K, which may result in a reduction in bone resorption, improvement of bone mineral density, and a reversal in osteoporotic changes. Cathepsin K, a tissue-specific cysteine protease that catalyzes degradation of bone matrix proteins such as collagen I/II, elastin, and osteonectin plays an important role in osteoclast function and bone resorption.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a selective inhibitor of cathepsin K for the treatment of post-menopausal osteoporosis; structure in first source
Properties
IUPAC Name |
(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIVDMJALNEADT-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209075 | |
| Record name | Odanacatib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603139-19-1 | |
| Record name | Odanacatib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603139-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Odanacatib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Odanacatib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Odanacatib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 603139-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ODANACATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N673F6W2VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Odanacatib's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odanacatib is a potent and selective, reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Its mechanism of action centers on the targeted inhibition of this enzyme, which plays a crucial role in the degradation of the organic bone matrix, primarily type I collagen, during bone resorption.[1][3] Unlike many other anti-resorptive agents, such as bisphosphonates, this compound does not induce osteoclast apoptosis.[3][4] This unique characteristic allows for the preservation of osteoclast viability and, consequently, the continuation of the critical coupling between bone resorption and formation.[4] This technical guide provides an in-depth exploration of the molecular interactions, cellular effects, and clinical outcomes associated with this compound's mechanism of action.
Core Mechanism: Selective Inhibition of Cathepsin K
This compound is a non-basic, orally bioavailable small molecule that demonstrates high potency and selectivity for human cathepsin K.[5] This selectivity is crucial for minimizing off-target effects, as other cathepsins are involved in various physiological processes.
Quantitative Inhibition Data
The inhibitory activity of this compound against cathepsin K and its selectivity over other cathepsins have been quantified in numerous studies. The following table summarizes key in vitro inhibition data.
| Parameter | Value | Cathepsin Isoform | Reference |
| IC50 | 0.2 nM | Human Cathepsin K | [6] |
| IC50 | 6.5 nM (resorption area) | Human Osteoclast Resorption | [2] |
| IC50 | 9.4 nM (CTx release) | Human Osteoclast Resorption | [2] |
| Selectivity | >1,000-fold | Cathepsins F, V | [7] |
| Selectivity | >50,000-fold | Cathepsins C, H, Z | [7] |
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay
A standard experimental approach to determine the IC50 of this compound against purified human cathepsin K involves a fluorogenic substrate-based assay.
Objective: To quantify the concentration of this compound required to inhibit 50% of cathepsin K enzymatic activity.
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound (serial dilutions)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the fluorogenic substrate, and the various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding a pre-determined concentration of recombinant human cathepsin K to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Mechanism: Modulation of Osteoclast Function
This compound's primary cellular effect is the inhibition of bone resorption by osteoclasts without compromising their viability.[5][8] This leads to a reduction in the degradation of the bone matrix.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of bone resorption and the point of intervention by this compound.
Experimental Protocol: In Vitro Bone Resorption (Pit) Assay
This assay assesses the ability of this compound to inhibit the resorptive activity of osteoclasts cultured on a bone-mimicking substrate.
Objective: To quantify the effect of this compound on the formation of resorption pits by mature osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF)
-
Bone-mimicking substrates (e.g., dentin slices, bone slices, or calcium phosphate-coated plates)
-
This compound (various concentrations)
-
Cell culture medium and supplements
-
Staining solution for resorption pits (e.g., toluidine blue or silver nitrate)
-
Microscope with imaging software
Procedure:
-
Culture osteoclast precursor cells in the presence of RANKL and M-CSF on the bone-mimicking substrates to induce differentiation into mature osteoclasts.
-
Once mature osteoclasts are formed, treat the cells with various concentrations of this compound or vehicle control.
-
Continue the culture for a period sufficient to allow for bone resorption (e.g., 48-72 hours).
-
Remove the cells from the substrates.
-
Stain the substrates to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
Quantify the total area of resorption for each treatment condition using image analysis software.
-
Calculate the percentage of inhibition of resorption compared to the vehicle control.
Clinical Pharmacology and Efficacy
Clinical trials have demonstrated that this compound effectively reduces bone resorption and increases bone mineral density (BMD) in postmenopausal women with osteoporosis.[9]
Impact on Bone Mineral Density
Treatment with this compound leads to a dose-dependent increase in BMD at various skeletal sites.
| Skeletal Site | Dose | Duration | % Change in BMD (vs. Placebo) | Reference |
| Lumbar Spine | 50 mg weekly | 24 months | +5.5% | [9] |
| Total Hip | 50 mg weekly | 24 months | +3.2% | [9] |
| Lumbar Spine | 50 mg weekly | 5 years | +11.2% | [10] |
| Total Hip | 50 mg weekly | 5 years | +9.5% | [10] |
Experimental Protocol: Measurement of Bone Mineral Density
Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD in clinical trials.
Objective: To assess changes in BMD at key skeletal sites in response to this compound treatment.
Procedure:
-
Perform baseline DXA scans of the lumbar spine and hip at the beginning of the study.
-
Administer this compound or placebo according to the clinical trial protocol.
-
Conduct follow-up DXA scans at pre-specified time points (e.g., 12, 24, 36, 48, and 60 months).
-
Ensure consistent patient positioning and use the same DXA machine for all scans for a given patient to minimize variability.
-
Analyze the scans to determine the BMD (in g/cm²) for the lumbar spine (L1-L4), total hip, and femoral neck.
-
Calculate the percentage change in BMD from baseline for each patient at each time point.
-
Statistically compare the changes in BMD between the this compound and placebo groups.
Modulation of Bone Turnover Markers
This compound significantly reduces markers of bone resorption while having a more modest and transient effect on markers of bone formation, suggesting a partial uncoupling of bone turnover.[8]
| Biomarker | Type | Dose | Duration | % Change from Baseline (this compound) | % Change from Baseline (Placebo) | Reference |
| uNTx/Cr | Resorption | 50 mg weekly | 24 months | -52% | +33% | [11] |
| sCTx | Resorption | 50 mg weekly | 12 months | -57% | -0.6% | [12] |
| sBSAP | Formation | 50 mg weekly | 12 months | -18% | -3% | [12] |
| sPINP | Formation | 50 mg weekly | 6 months | -31.3% (vs. placebo) | - | [3] |
| sPINP | Formation | 50 mg weekly | 24 months | -9.1% (vs. placebo) | - | [3] |
Experimental Protocol: Quantification of Bone Turnover Markers
Serum and urine samples are collected from clinical trial participants to measure the levels of specific bone turnover markers using immunoassays.
Objective: To evaluate the effect of this compound on the rates of bone resorption and formation.
Procedure:
-
Collect fasting blood and second-morning void urine samples at baseline and at specified follow-up visits.
-
Process the samples to obtain serum and urine aliquots, and store them at -80°C until analysis.
-
Use specific enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays to quantify the concentrations of bone turnover markers.
-
Resorption Markers: Serum C-terminal telopeptide of type I collagen (sCTx) and urinary N-terminal telopeptide of type I collagen normalized to creatinine (uNTx/Cr).
-
Formation Markers: Serum bone-specific alkaline phosphatase (sBSAP) and serum procollagen type I N-terminal propeptide (sPINP).
-
-
Perform the assays according to the manufacturer's instructions.
-
Calculate the percentage change from baseline for each marker at each time point for both the this compound and placebo groups.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from preclinical evaluation to clinical assessment of this compound's mechanism of action.
Conclusion
This compound's mechanism of action is characterized by the highly selective and potent inhibition of cathepsin K, leading to a reduction in osteoclast-mediated bone resorption without impacting osteoclast viability. This targeted approach results in a significant increase in bone mineral density and a reduction in bone turnover markers, with a notable preservation of bone formation compared to other anti-resorptive therapies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for professionals in the field of bone biology and drug development.
References
- 1. panoramaortho.com [panoramaortho.com]
- 2. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. panoramaortho.com [panoramaortho.com]
- 5. med.emory.edu [med.emory.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of the cathepsin K inhibitor this compound on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Odanacatib: A Technical Chronicle of Discovery and Clinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Odanacatib (formerly MK-0822) is a potent and selective inhibitor of cathepsin K, an enzyme pivotal to the process of bone resorption.[1][2][3] Developed by Merck & Co., it was once a promising oral, once-weekly therapeutic candidate for osteoporosis.[1][4] this compound's journey through preclinical and clinical development offered significant insights into the role of cathepsin K in bone metabolism and the challenges of developing novel anti-resorptive agents. Despite demonstrating significant efficacy in reducing fracture risk, its development was ultimately halted due to an increased risk of stroke observed in the pivotal Phase III trial.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, with a focus on the experimental methodologies and quantitative data that defined its trajectory.
Mechanism of Action: Targeting the Engine of Bone Resorption
This compound's therapeutic rationale is rooted in the central role of cathepsin K in osteoclast-mediated bone resorption.[5][6] Osteoclasts, the primary bone-resorbing cells, secrete cathepsin K into the sealed resorption lacuna, an acidic microenvironment created at the bone surface.[4][7] Here, cathepsin K, a cysteine protease, degrades the principal protein component of the bone matrix, type I collagen.[8][9] By selectively inhibiting cathepsin K, this compound was designed to reduce bone resorption without inducing osteoclast apoptosis, a key differentiator from bisphosphonates.[10] This novel mechanism was hypothesized to uncouple bone resorption from bone formation to a greater extent than existing therapies, potentially offering a more favorable bone remodeling profile.[11]
Signaling Pathway of Osteoclast Activation and this compound's Point of Intervention
The differentiation and activation of osteoclasts are primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway.[5][6][12] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade involving TRAF6, leading to the activation of downstream pathways such as NF-κB and MAP kinases.[10][12] This culminates in the expression of key osteoclastogenic transcription factors, including NFATc1, which in turn upregulates the expression of genes essential for osteoclast function, such as CTSK (the gene encoding cathepsin K).[6][10] this compound exerts its effect at the final step of this process by directly inhibiting the enzymatic activity of the translated cathepsin K protein.
Preclinical Development
The preclinical evaluation of this compound established its potency, selectivity, and in vivo efficacy in relevant animal models of osteoporosis.
Experimental Protocols
-
Cathepsin K Inhibition Assay: The inhibitory activity of this compound was determined against purified human and rabbit cathepsin K. The half-maximal inhibitory concentration (IC50) was calculated by measuring the reduction in the enzymatic cleavage of a fluorogenic substrate in the presence of varying concentrations of the inhibitor.[1][3][13] Selectivity was assessed by performing similar assays with other human cathepsins, such as B, L, and S.[13][14]
-
In Vitro Bone Resorption Assay: Human osteoclasts were cultured on dentin slices or bone-mimicking substrates. The effect of this compound on bone resorption was quantified by measuring the release of collagen fragments, such as C-terminal telopeptides of type I collagen (CTX), into the culture medium, and by analyzing the area of resorption pits on the dentin surface.[1]
-
Animal Models of Osteoporosis: The in vivo efficacy of this compound was evaluated in ovariectomized (OVX) rabbits and monkeys, which are established models for postmenopausal osteoporosis.[4] Animals were treated with daily oral doses of this compound or vehicle. Efficacy was assessed by monitoring changes in bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA), and by analyzing bone turnover markers in serum and urine.[4]
Quantitative Data from Preclinical Studies
| Parameter | Species/System | Value | Reference(s) |
| IC50 vs. Cathepsin K | Human | 0.2 nM | [1][13] |
| Rabbit | 1 nM | [13] | |
| IC50 vs. Cathepsin B | Human | 1034 nM | [14] |
| IC50 vs. Cathepsin L | Human | 2995 nM | [14] |
| IC50 vs. Cathepsin S | Human | 60 nM | [14] |
| IC50 for CTx Release | Human Osteoclasts | 9.4 nM | [1] |
| IC50 for Resorption Area | Human Osteoclasts | 6.5 nM | [1] |
| BMD Increase (Proximal Femur) | OVX Rabbits (9 µM/day) | 7.8% | [13] |
| BMD Increase (Femoral Neck) | OVX Rabbits (9 µM/day) | 10.8% | [13] |
| BMD Increase (Greater Trochanter) | OVX Rabbits (9 µM/day) | 6.5% | [13] |
Clinical Development
This compound progressed through a comprehensive clinical development program, including Phase I, II, and III trials, to evaluate its safety, efficacy, and pharmacokinetic/pharmacodynamic profile in humans.
Experimental Workflow: From Discovery to Pivotal Trials
The development of this compound followed a structured pathway typical for novel therapeutic agents.
Phase I and II Clinical Trials
Phase I studies in healthy volunteers and postmenopausal women established the safety, tolerability, and pharmacokinetic profile of this compound, supporting a once-weekly dosing regimen.[8][15] Phase II dose-ranging studies demonstrated that this compound produced dose-dependent increases in BMD and reductions in bone resorption markers.[9][16] A 50 mg once-weekly dose was selected for the Phase III trial.[16][17]
| Parameter | Duration | Change from Baseline/Placebo | Reference(s) |
| Lumbar Spine BMD | 2 Years | +5.5% | [9] |
| 5 Years | +11.9% | [4] | |
| Total Hip BMD | 2 Years | +3.2% | [9] |
| 5 Years | +8.5% | [4] | |
| Femoral Neck BMD | 5 Years | +9.8% | [4] |
| Urine NTx/Creatinine | 5 Years | -67.4% | [4] |
| Serum BSAP | 5 Years | -15.3% | [4] |
The Long-Term this compound Fracture Trial (LOFT)
The pivotal Phase III study, LOFT, was a large, randomized, double-blind, placebo-controlled trial designed to assess the anti-fracture efficacy and safety of this compound in postmenopausal women with osteoporosis.[17][18]
-
Participants: 16,713 postmenopausal women aged 65 years or older with osteoporosis.[17][19]
-
Intervention: this compound 50 mg once weekly or placebo.[17][19]
-
Supplementation: All participants received vitamin D (5600 IU/week) and calcium (up to 1200 mg/day).[17][19]
-
Primary Endpoints:
-
Secondary Endpoints: Clinical vertebral fractures, changes in BMD, and bone turnover markers.[17]
| Fracture Type | Relative Risk Reduction vs. Placebo | p-value | Reference(s) |
| Morphometric Vertebral | 54% | <0.001 | [19] |
| Clinical Hip | 47% | <0.001 | [19] |
| Clinical Non-Vertebral | 23% | <0.001 | [19] |
| Clinical Vertebral | 72% | <0.001 | [19] |
| BMD Change vs. Placebo (at 5 years) | Percentage Increase | p-value | Reference(s) |
| Lumbar Spine | 11.2% | <0.001 | [19] |
| Total Hip | 9.5% | <0.001 | [19] |
Discontinuation of Development
Despite the robust anti-fracture efficacy demonstrated in the LOFT trial, the development of this compound was discontinued in 2016.[1] An analysis of the combined data from the trial and its extension revealed an increased risk of stroke in the this compound group compared to placebo.[20] While major adverse cardiovascular events were generally balanced overall, the specific increase in stroke risk led Merck to conclude that the benefit/risk profile did not support regulatory submission.[19][20]
Conclusion
The development of this compound represents a significant chapter in the pursuit of novel osteoporosis therapies. It validated cathepsin K as a viable therapeutic target for reducing bone resorption and fracture risk. The comprehensive preclinical and clinical data generated throughout its development have provided invaluable insights for the scientific community. However, the unforeseen cardiovascular safety signal underscores the complexities and challenges inherent in drug development, particularly for chronic diseases requiring long-term treatment. The story of this compound serves as a critical case study for researchers and drug development professionals, highlighting the importance of rigorous, long-term safety evaluation and the intricate balance between efficacy and risk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. panoramaortho.com [panoramaortho.com]
- 4. Potential role of this compound in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 11. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merck.com [merck.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cathepsin K Inhibition by Odanacatib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odanacatib (formerly MK-0822) is a potent, reversible, and highly selective inhibitor of cathepsin K (CatK), a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of the organic bone matrix, particularly type I collagen, during bone resorption.[1][3][4] By targeting this key enzyme, this compound was developed as a novel therapeutic agent for osteoporosis, a disease characterized by excessive bone resorption leading to skeletal fragility.[5][6] Unlike other antiresorptive agents that reduce the number of osteoclasts, this compound's mechanism of action is unique in that it selectively inhibits the function of osteoclasts without significantly affecting their viability or number.[7][8] This leads to a potent reduction in bone resorption while partially preserving bone formation, a characteristic that distinguishes it from therapies like bisphosphonates.[9][10] Clinical trials demonstrated that this compound significantly increased bone mineral density (BMD) and reduced the risk of osteoporotic fractures.[9] Despite its efficacy, the development of this compound was discontinued due to an increased risk of stroke observed in a large Phase III clinical trial.[11][12] This guide provides a detailed technical overview of this compound, its mechanism of action, quantitative data from key studies, and the experimental protocols used to characterize its activity.
The Role of Cathepsin K in Bone Remodeling
Bone remodeling is a continuous physiological process involving the removal of old bone by osteoclasts (resorption) and the subsequent deposition of new bone by osteoblasts (formation).[6] In healthy individuals, these two processes are tightly coupled. In pathological conditions like postmenopausal osteoporosis, the rate of resorption exceeds formation, resulting in a net loss of bone mass and structural integrity.[6]
Cathepsin K plays a central role in the resorption phase.[13] Osteoclasts attach to the bone surface, forming a sealed compartment known as the resorption lacuna or "sealing zone".[4] This compartment is acidified by proton pumps (V-ATPase), which dissolves the mineral component of the bone. This demineralization exposes the organic matrix, which is primarily composed of type I collagen.[4] Cathepsin K is then secreted into this acidified environment, where it efficiently degrades the exposed collagen fibers, completing the resorption process.[1][14] The expression and secretion of Cathepsin K are regulated by key signaling pathways in osteoclasts, including the RANKL-RANK pathway.[4]
This compound: Mechanism of Inhibition
This compound is a nonpeptidic, biaryl, nitrile-based inhibitor that is potent, reversible, and highly selective for human Cathepsin K.[7][15]
-
Potency and Selectivity: this compound inhibits human Cathepsin K with subnanomolar potency.[2][16] Its selectivity is a critical feature, showing significantly less activity against other human cathepsins such as B, L, and S.[8][16][17] This high selectivity is attributed to specific interactions within the enzyme's active site, particularly the S2 pocket.[7][17] The lack of inhibition of other cathepsins was anticipated to reduce the risk of off-target side effects observed with less selective inhibitors.[8]
-
Mechanism: this compound binds to the active site of Cathepsin K, preventing it from cleaving its natural substrate, type I collagen.[11][12] This directly blocks the degradation of the bone matrix, thereby reducing bone resorption. Importantly, this compound does not affect the number of osteoclasts.[7][8] This allows for the continued signaling between osteoclasts and osteoblasts, which is thought to be responsible for the relative preservation of bone formation observed during treatment.[9]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Biochemical Potency and Selectivity of this compound
| Enzyme Target | IC₅₀ (nM) | Selectivity vs. CatK | Reference |
| Human Cathepsin K | 0.2 | - | [2][16] |
| Human Cathepsin S | 60 | 300-fold | [17] |
| Human Cathepsin B | 1034 - 5239 | >5000-fold | [17] |
| Human Cathepsin L | 2995 - 3725 | >14000-fold | [17] |
Table 2: Pharmacokinetic Properties of this compound (Human Studies)
| Parameter | Value | Reference |
| Time to Max. Concentration (Tₘₐₓ) | 2 - 6 hours (fasted) | [11][18] |
| Apparent Terminal Half-life (t₁/₂) | 66 - 97 hours | [7][11][19] |
| Metabolism | Primarily via CYP3A4 | [1][20] |
| Excretion | ~75% in feces, ~17% in urine | [11][20] |
| Systemic Clearance | Low (~13 mL/min) | [1][3] |
Table 3: Effects of this compound (50 mg weekly) on Bone Turnover Markers (Postmenopausal Women)
| Biomarker | Type | Maximum Reduction from Baseline | Reference |
| Serum CTx (sCTx) | Resorption | ~60% - 81% | [1][19] |
| Urine NTx/Cr (uNTx/Cr) | Resorption | ~50% - 78% | [1][16][18] |
| Bone-Specific Alkaline Phosphatase (BSAP) | Formation | ~18% (minimal reduction) | [7][21] |
| Procollagen Type I N-Terminal Propeptide (P1NP) | Formation | Partial reduction, returned toward baseline over time | [6][22] |
Table 4: Effects of this compound (50 mg weekly) on Bone Mineral Density (BMD) vs. Placebo (Postmenopausal Women)
| Skeletal Site | % Change from Baseline (Duration) | Reference |
| Lumbar Spine | +5.7% (24 months), +7.5% (36 months), +11.2% (5 years) | [6][7] |
| Total Hip | +4.1% (24 months), +5.5% (36 months), +9.5% (5 years) | [7] |
| Femoral Neck | +4.7% (24 months), +5.5% (36 months) | [7] |
Mandatory Visualizations
Diagram 1: Cathepsin K in Osteoclast-Mediated Bone Resorption
Diagram 2: this compound's Inhibitory Mechanism
Diagram 3: Experimental Workflow for In Vitro Bone Resorption Assay
Experimental Protocols
Protocol: Cathepsin K Inhibition Assay (Fluorometric)
This protocol describes a typical method for determining the inhibitory activity of a compound like this compound against recombinant human Cathepsin K.
Objective: To determine the IC₅₀ value of this compound for Cathepsin K.
Materials:
-
Recombinant human Cathepsin K[23]
-
Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)[24]
-
Assay Buffer (e.g., containing sodium acetate, EDTA, and DTT, pH 5.5)[25]
-
This compound (or test inhibitor) dissolved in DMSO
-
96-well or 384-well black microplate[23]
-
Fluorescence plate reader (Ex/Em ≈ 400/505 nm or 360/460 nm)[23][24]
Procedure:
-
Reagent Preparation: Prepare Assay Buffer. Dilute Cathepsin K enzyme and the fluorogenic substrate to their final working concentrations in the Assay Buffer. Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations.
-
Assay Plate Setup: To the wells of a black microplate, add the following:
-
Test Wells: Diluted this compound solution.
-
Enzyme Control (Positive Control): Assay buffer with an equivalent concentration of DMSO.
-
No Enzyme Control (Negative Control): Assay buffer.
-
-
Enzyme Addition: Add the diluted Cathepsin K enzyme solution to the "Test Wells" and "Enzyme Control" wells. Do not add enzyme to the "No Enzyme Control" wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Start the reaction by adding the diluted fluorogenic substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader. Measure the increase in fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.[24]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: In Vitro Bone Resorption Assay
This protocol outlines a general method to assess the effect of this compound on the bone-resorbing activity of human osteoclasts cultured on a mineralized substrate.
Objective: To quantify the inhibitory effect of this compound on osteoclast-mediated bone resorption.
Materials:
-
Source of human osteoclasts or their precursors (e.g., giant cell tumor of bone, peripheral blood mononuclear cells [PBMCs])[26][27]
-
Culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics
-
Recombinant human M-CSF and RANKL (for differentiation of precursors)[27]
-
This compound dissolved in DMSO
-
Reagents for cell removal (e.g., sonication in ammonium hydroxide)
-
Staining solution for resorption pits (e.g., toluidine blue) or microscopy equipment (light or confocal microscope)[26]
-
ELISA kit for measuring C-telopeptides of Type I collagen (CTX-I)[29]
Procedure:
-
Osteoclast Generation (if using precursors): Isolate PBMCs and culture them in the presence of M-CSF and RANKL for 7-10 days to induce differentiation into mature, multinucleated osteoclasts.[27]
-
Cell Seeding: Seed the mature osteoclasts onto the bone/dentin slices in a multi-well plate and allow them to attach for several hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Culture the cells for 24-48 hours to allow for bone resorption.[26]
-
Quantification of Resorption:
-
Method A (Pit Area Analysis):
-
Collect the culture supernatant (for Method B).
-
Remove the osteoclasts from the bone slices (e.g., via sonication).
-
Stain the slices with a suitable dye to visualize the resorption pits.
-
Capture images of the slices using a microscope and use image analysis software to quantify the total area of resorption per slice.
-
-
Method B (Collagen Fragment Analysis):
-
-
Data Analysis: Compare the resorbed area or the concentration of CTX-I in the this compound-treated groups to the vehicle control group to determine the dose-dependent inhibition of bone resorption.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Cathepsin K. Its unique mechanism of action, which involves the direct inhibition of osteoclast enzymatic function rather than a reduction in osteoclast number, results in a powerful suppression of bone resorption with a notable preservation of bone formation.[7][9] This profile translated into significant and progressive increases in bone mineral density and a reduction in fracture risk in extensive clinical trials. The data and protocols presented in this guide underscore the robust preclinical and clinical evidence supporting its efficacy. However, the development of this compound was ultimately halted due to safety concerns, specifically a small but significant increase in the risk of stroke.[11] Despite its discontinuation for clinical use, this compound remains a critical reference compound and a valuable research tool for scientists studying bone biology, Cathepsin K function, and the development of future osteoporosis therapies.
References
- 1. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 5. This compound, a cathepsin K inhibitor for the treatment of osteoporosis and other skeletal disorders associated with excessive bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in postmenopausal women with low bone mineral density: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. panoramaortho.com [panoramaortho.com]
- 9. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercepharma.com [fiercepharma.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Long-term data for this compound: positive results in treating osteoporosis - Xagena [xagena.it]
- 14. researchgate.net [researchgate.net]
- 15. Potential role of this compound in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics--results from single oral dose studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the cathepsin K inhibitor this compound on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Disposition and metabolism of the cathepsin K inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. abcam.com [abcam.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Development and characterization of a human in vitro resorption assay: demonstration of utility using novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro Models of Bone Remodelling and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro Bone Resorption Assay and Bone Resorption Conditioned Medium Collection [bio-protocol.org]
- 29. pnas.org [pnas.org]
Odanacatib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odanacatib (formerly MK-0822) is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, including type I collagen.[1] Developed for the treatment of postmenopausal osteoporosis, this compound's unique mechanism of action—inhibiting bone resorption without significantly suppressing bone formation—offered a promising therapeutic profile.[2] Although its clinical development was discontinued due to an increased risk of stroke, the extensive body of research on this compound provides valuable insights into the role of cathepsin K in bone metabolism and serves as a critical reference for the development of future osteoporosis therapies.[3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism and study workflows.
Pharmacokinetics
This compound exhibits a pharmacokinetic profile that supports a once-weekly dosing regimen. Its absorption is influenced by food, and it is primarily metabolized by CYP3A4. The following tables summarize the key pharmacokinetic parameters of this compound in humans.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Population/Study Details |
| Time to Maximum Concentration (Tmax) | 2 - 6 hours | Single oral doses in healthy volunteers.[3] |
| 10.5 hours | With a high-fat meal (50 mg dose).[3] | |
| Bioavailability (F) | 70% | 10 mg oral dose in fasted postmenopausal women.[4] |
| 30% | 50 mg oral dose in fasted postmenopausal women.[4] | |
| 49% | 50 mg oral dose with a high-fat meal.[3] | |
| Apparent Terminal Half-life (t½) | ~40 - 80 hours | Single oral doses in healthy volunteers.[2][5] |
| 84.8 hours | After 3 weeks of 50 mg once-weekly dosing.[4][6] | |
| 87.3 - 94.7 hours | Observed apparent half-life.[3] | |
| Volume of Distribution (Vd) | 100 L | |
| Plasma Protein Binding | 97.5% | [3] |
| Systemic Clearance (CL) | 0.8 L/h (~13 mL/min) | [3][4] |
| Metabolism | Primarily by CYP3A4 and CYP2C8 to a less active hydroxylated metabolite.[3][4] | |
| Excretion | ~74% in feces, ~17% in urine.[3][4] | Following an oral radiolabeled dose. |
Table 2: this compound Plasma Concentrations after 50 mg Once-Weekly Dosing
| Parameter | Value | Study Details |
| Geometric Mean AUC (0-168h) | 41.1 µM·h | After 3 weeks of dosing.[4][6] |
| Concentration at 168 hours | 126 nM | After 3 weeks of dosing.[4][6] |
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by a significant reduction in bone resorption markers and a progressive increase in bone mineral density (BMD). A key feature of this compound is its relative sparing of bone formation markers compared to other antiresorptive agents.[2]
Table 3: Effect of this compound on Bone Turnover Markers
| Marker | Dose | Percent Change from Baseline/Placebo | Time Point | Study Population |
| Serum CTx | 50 mg single dose | -66% vs. placebo | 24 hours | Postmenopausal women |
| 50 mg single dose | -70% vs. baseline | 168 hours | Postmenopausal women[5] | |
| 50 mg weekly | ~60% reduction | [4][6] | ||
| Urine NTx/Cr | 50 mg single dose | -51% vs. placebo | 24 hours | Postmenopausal women[5] |
| 50 mg single dose | -78% vs. baseline | 168 hours | Postmenopausal women[5] | |
| 50 mg weekly | ~50% reduction | [4][6] | ||
| 50 mg weekly | 77% suppression | 4 weeks | Women with breast cancer and bone metastases[7] | |
| Urine DPD/Cr | 50 mg weekly | ~30% reduction | [4][6] | |
| 50 mg weekly | 30% suppression | 4 weeks | Women with breast cancer and bone metastases[7] | |
| Serum ICTP | 50 mg weekly | ~55% increase | [4][6] | |
| Serum BSAP | 50 mg weekly | No significant difference vs. placebo | 36 months | Postmenopausal women |
| Serum P1NP | 50 mg weekly | Partial reduction in the first 6 months, approaching baseline by months 48-60. | 60 months | Postmenopausal women[8] |
Table 4: Effect of this compound on Bone Mineral Density (BMD) in Postmenopausal Women
| Anatomical Site | Dose | Percent Increase in BMD | Time Point |
| Lumbar Spine | 50 mg weekly | 5.7% | 24 months[9] |
| 50 mg weekly | 7.5% | 36 months[9] | |
| 50 mg weekly | 11.2% vs. placebo | 5 years[10] | |
| Total Hip | 50 mg weekly | 4.1% | 24 months[9] |
| 50 mg weekly | 5.5% | 36 months[9] | |
| 50 mg weekly | 9.5% vs. placebo | 5 years[10] | |
| Femoral Neck | 50 mg weekly | 4.7% | 24 months[9] |
| 50 mg weekly | 5.5% | 36 months[9] | |
| Trochanter | 50 mg weekly | 5.2% | 24 months[9] |
| 50 mg weekly | 7.4% | 36 months[9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound selectively inhibits cathepsin K, the primary enzyme responsible for the degradation of type I collagen in the bone matrix by osteoclasts.[3] By inhibiting this enzyme, this compound reduces bone resorption. Unlike other antiresorptive agents, it does not significantly reduce the number of osteoclasts.[9]
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Experimental Workflow for a Phase III Clinical Trial
The Long-Term this compound Fracture Trial (LOFT) was a major Phase III study that evaluated the efficacy and safety of this compound. The general workflow for such a trial is depicted below.[11][12]
Caption: Generalized workflow of the LOFT Phase III clinical trial.
Detailed Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This method was developed for the quantitative analysis of this compound in human plasma samples from clinical trials.[9]
-
Sample Preparation:
-
Utilize a 96-well plate format for sample processing.
-
Basify human plasma samples.
-
Perform liquid-liquid extraction with methyl t-butyl ether.
-
Use ¹³C₆-labeled this compound as an internal standard.
-
-
Chromatography:
-
Column: Phenomenex Luna C18 (50 mm × 2.0 mm, 5 µm).[9]
-
Mobile Phase: Specific composition and gradient not detailed in the provided search results.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
Measurement of Bone Turnover Markers by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are standard methods for quantifying bone turnover markers.
-
Serum C-Terminal Telopeptide of Type I Collagen (sCTx):
-
Assay Principle: A sandwich ELISA using two monoclonal antibodies specific for the β-isomerized 8-amino acid sequence of the C-terminal telopeptide of type I collagen.
-
General Protocol:
-
Pipette 50 µL of standards, controls, or unknown samples into appropriate wells of an antibody-coated microplate.
-
Add 150 µL of antibody solution.
-
Incubate, then wash the plate.
-
Add 100 µL of substrate solution and incubate in the dark.
-
Add 100 µL of stopping solution.
-
Measure absorbance at 450 nm with a reference wavelength of 650 nm.
-
-
-
Urine N-Terminal Telopeptide of Type I Collagen (uNTx):
-
Assay Principle: A competitive inhibition ELISA.
-
Sample Collection: A second-morning void or random urine collection is acceptable, with results normalized to creatinine concentration.
-
General Protocol:
-
Add standards, controls, and diluted urine samples to a microplate coated with NTx antigen.
-
Add a fixed amount of anti-NTx antibody conjugated to an enzyme.
-
During incubation, the antibody binds to either the NTx in the sample or the NTx on the plate.
-
Wash the plate to remove unbound antibody.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of NTx in the sample.
-
Measure absorbance and calculate NTx concentration relative to a standard curve.
-
-
Measurement of Bone Mineral Density (BMD)
-
Dual-Energy X-ray Absorptiometry (DXA):
-
Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone and soft tissue, allowing for the calculation of BMD.
-
Procedure:
-
The patient lies on a padded table.
-
An X-ray generator is positioned below the patient, and a detector is above.
-
For lumbar spine measurements, the patient's legs are supported to flatten the pelvis and lower spine.
-
For hip measurements, the foot is placed in a brace to internally rotate the hip.
-
The detector slowly passes over the area of interest, generating images that are analyzed by a computer to determine BMD.
-
All scans in a clinical trial are typically analyzed at a central facility to ensure consistency.[13]
-
-
-
Quantitative Computed Tomography (QCT):
-
Principle: QCT uses a standard CT scanner with specialized software to provide a three-dimensional measurement of bone density, allowing for the separate analysis of cortical and trabecular bone.
-
Procedure:
-
The patient is positioned in the CT scanner.
-
A series of cross-sectional images of the spine or hip are acquired.
-
The software analyzes these images to calculate volumetric BMD (g/cm³).
-
-
Bone Histomorphometry
Bone histomorphometry provides a quantitative assessment of bone microarchitecture and cellular activity on bone biopsy samples.[14]
-
Sample Collection and Preparation:
-
Transiliac bone biopsies are obtained from patients.
-
Double fluorochrome labeling (e.g., with tetracycline) is administered before the biopsy to allow for dynamic measurements of bone formation.
-
Biopsy specimens are fixed, dehydrated, and embedded in a hard resin (e.g., methyl methacrylate) without decalcification.
-
Sections of the embedded bone are cut using a microtome.
-
-
Staining and Analysis:
-
Stains:
-
Von Kossa/Van Gieson: Distinguishes mineralized (black) from non-mineralized (red) bone matrix.
-
Toluidine Blue: Stains osteoid and cellular elements.
-
-
Analysis:
-
An automated or semi-automated image analysis system is used to quantify various parameters according to the American Society for Bone and Mineral Research (ASBMR) nomenclature.
-
Static Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp), osteoid volume/bone volume (OV/BV), osteoblast surface/bone surface (Ob.S/BS), and osteoclast surface/bone surface (Oc.S/BS).
-
Dynamic Parameters (from fluorochrome labels): Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).
-
-
Conclusion
This compound is a well-characterized selective inhibitor of cathepsin K with a distinct pharmacokinetic and pharmacodynamic profile. Its ability to potently inhibit bone resorption while largely preserving bone formation provided a strong rationale for its development in the treatment of osteoporosis. The data and methodologies summarized in this guide highlight the comprehensive research that underpinned its clinical program. Although development was halted, the knowledge gained from the study of this compound continues to be invaluable for the field of bone biology and the ongoing search for novel osteoporosis therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. sejinbio.co.kr [sejinbio.co.kr]
- 3. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhs.nhs.uk [uhs.nhs.uk]
- 5. iscd.org [iscd.org]
- 6. Frontiers | Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future [frontiersin.org]
- 7. ELISA Protocols [sigmaaldrich.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Quantitative determination of this compound in human plasma using liquid-liquid extraction followed by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abscience.com.tw [abscience.com.tw]
- 11. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clsa-elcv.ca [clsa-elcv.ca]
- 14. cda-amc.ca [cda-amc.ca]
Odanacatib: A Deep Dive into Target Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Odanacatib (formerly MK-0822) is a potent and selective inhibitor of cathepsin K, a cysteine protease that plays a crucial role in bone resorption.[1][2] Developed by Merck & Co., it was investigated as a potential treatment for osteoporosis.[2] Although its development was ultimately discontinued due to an increased risk of stroke observed in phase III clinical trials, the extensive research into its mechanism of action provides valuable insights into the principles of selective enzyme inhibition.[2] This technical guide offers an in-depth analysis of this compound's target selectivity and binding affinity, complete with quantitative data, experimental methodologies, and visual representations of its physiological and experimental context.
Target Selectivity and Binding Affinity: A Quantitative Overview
This compound is a reversible and highly selective inhibitor of human cathepsin K.[3][4] Its high affinity for cathepsin K is demonstrated by a low nanomolar half-maximal inhibitory concentration (IC50). The selectivity of this compound is a key feature, with significantly lower affinity for other members of the cathepsin family, which is crucial for minimizing off-target effects.[5][6]
| Target Enzyme | Species | Inhibition Constant (IC50) | Fold Selectivity vs. Cathepsin K | Reference(s) |
| Cathepsin K | Human | 0.2 nM | - | [1][5][6] |
| Cathepsin K | Rabbit | 1 nM | - | [7] |
| Cathepsin B | Human | 1034 nM | 5170x | [6] |
| Cathepsin L | Human | 2995 nM | 14975x | [6] |
| Cathepsin S | Human | 60 nM | 300x | [5][6] |
| Cathepsin F | Human | >1000-fold selectivity | >1000x | [5] |
| Cathepsin V | Human | >1000-fold selectivity | >1000x | [5] |
| Cathepsin C | Human | >50000-fold selectivity | >50000x | [5] |
| Cathepsin H | Human | >50000-fold selectivity | >50000x | [5] |
| Cathepsin Z | Human | >50000-fold selectivity | >50000x | [5] |
| Functional Assay | Species/System | Inhibition Constant (IC50) | Reference(s) |
| Antigen Presentation | Mouse B cell line | 1.5 µM | [1][8] |
| CTx Release (bone resorption) | Not Specified | 9.4 nM | [1][8] |
Mechanism of Action: Inhibiting the Engine of Bone Resorption
Cathepsin K is the predominant cysteine protease expressed in osteoclasts, the cells responsible for bone resorption.[9] Within the acidic microenvironment of the resorption lacuna, cathepsin K degrades type I collagen, the primary organic component of the bone matrix.[1] this compound's mechanism of action is the direct, reversible inhibition of this enzymatic activity.[3] By binding to the active site of cathepsin K, this compound prevents the breakdown of collagen, thereby reducing bone resorption without inducing osteoclast apoptosis.[5] This targeted approach aims to uncouple bone resorption from bone formation, a potential advantage over other antiresorptive therapies.
Experimental Protocols
The binding affinity and selectivity of this compound were determined using a variety of in vitro and cell-based assays as detailed in the primary literature, notably by Gauthier JY, et al. (2008).[2] While the full detailed protocols are proprietary and contained within the cited literature, the general methodologies are outlined below.
Recombinant Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human cathepsins.
General Protocol:
-
Enzyme Activation: Recombinant human cathepsins (K, B, L, S, etc.) are activated under appropriate buffer conditions.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The activated enzyme is incubated with a specific fluorogenic substrate in the presence of varying concentrations of this compound.
-
Signal Detection: The rate of substrate cleavage is measured by monitoring the fluorescence signal over time using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Whole-Cell Assays
Objective: To assess the potency and selectivity of this compound in a cellular context.
General Protocol:
-
Cell Culture: Cells expressing the target cathepsins (e.g., osteoclasts, fibroblasts) are cultured.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound.
-
Functional Endpoint Measurement: The inhibition of a specific cellular process mediated by the target enzyme is measured. For example, for cathepsin K in osteoclasts, this could involve measuring the release of collagen fragments (e.g., C-terminal telopeptide, CTx) from a bone substrate.
-
Data Analysis: IC50 values are determined from the dose-response curves.
Clinical Efficacy Assessment Workflow
The clinical development program for this compound involved rigorous assessment of its efficacy in treating osteoporosis. A key aspect of these trials was the monitoring of bone turnover markers and bone mineral density (BMD).
Measurement of Bone Turnover Markers
Bone turnover markers (BTMs) are crucial for assessing the pharmacological effect of antiresorptive agents.[10][11]
-
C-terminal telopeptide of type I collagen (CTx): A marker of bone resorption, measured in serum.[10] this compound treatment leads to a significant reduction in serum CTx levels.[12]
-
N-terminal telopeptide of type I collagen (NTx): Another marker of bone resorption, typically measured in urine and normalized to creatinine levels.[12] this compound has been shown to decrease urinary NTx levels.
These markers are typically measured using immunoassays at baseline and at various time points throughout the clinical trial to assess the pharmacodynamic response to treatment.[12]
Conclusion
This compound stands as a testament to the power of rational drug design in achieving high target selectivity and potency. Its sub-nanomolar affinity for cathepsin K and substantial selectivity over other cathepsins underscore its design as a precision therapeutic. While clinical development was halted, the wealth of data generated on this compound's interaction with its target provides a valuable resource for researchers in the field of osteoporosis and protease inhibitor development. The methodologies and findings discussed herein offer a comprehensive guide for understanding the critical parameters of target engagement for this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of this compound (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: The discovery of this compound (MK-0822), a selective inhibitor of cathepsin K. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. ccjm.org [ccjm.org]
- 9. lancet.co.za [lancet.co.za]
- 10. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the cathepsin K inhibitor this compound on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RACGP - Bone turnover markers [racgp.org.au]
Odanacatib's Impact on Osteoclast Activity: A Technical Guide
Introduction
Odanacatib (formerly MK-0822) is a potent, selective, and reversible inhibitor of cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2][3] Cathepsin K is the primary collagenase responsible for degrading the organic matrix of bone, particularly type I collagen, during bone resorption.[4][5] Its inhibition represents a novel therapeutic strategy for conditions characterized by excessive bone resorption, such as postmenopausal osteoporosis.[6][7] Unlike other antiresorptive agents like bisphosphonates, which can induce osteoclast apoptosis, this compound's mechanism preserves osteoclast viability.[1][8][9] This unique characteristic leads to a partial uncoupling of bone resorption from bone formation, where resorption is significantly reduced while bone formation is largely maintained.[10][11] This guide provides an in-depth technical overview of this compound's effects on osteoclast activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular mechanisms.
Core Mechanism of Action: Selective Cathepsin K Inhibition
The primary mechanism of this compound is its direct, high-affinity binding to the active site of cathepsin K, which prevents the enzyme from breaking down the protein components of the bone matrix.[12] Osteoclasts first demineralize the bone by secreting acid into a sealed compartment known as the resorption lacuna.[9] This exposes the organic matrix, which is then degraded by proteases, with CatK playing the central role.[6][9] By inhibiting CatK, this compound effectively halts the final, critical step of matrix degradation without affecting osteoclast differentiation, activation, or survival.[11][13]
Caption: this compound selectively inhibits Cathepsin K, preventing bone matrix degradation.
Quantitative Data on this compound's Effects
This compound's impact has been quantified through a range of preclinical and clinical studies, demonstrating its potent antiresorptive activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/Cell Type | IC₅₀ Value | Citation |
| Cathepsin K Inhibition | Human Cathepsin K | 0.2 nM | [2][4][14] |
| Bone Resorption (Area) | Human Osteoclasts | 6.5 nM | [2][13] |
| Bone Resorption (CTx Release) | Human Osteoclasts | 9.4 nM | [2][4][13] |
Table 2: Effect of this compound (50 mg weekly) on Bone Turnover Markers in Postmenopausal Women
| Marker | Type | Time Point | Change vs. Placebo | Citation |
| uNTx/Cr | Resorption | 24 Months | ~50% decrease | [1] |
| 36 Months | ~50% decrease | [15] | ||
| 60 Months | Persistent reduction | [16] | ||
| sCTx | Resorption | 12 Months | Transient reduction | [16] |
| 48 Months | Returned to baseline | [16] | ||
| BSAP | Formation | 12 Months | No significant difference | [1] |
| 24 Months | Approached baseline | [17] | ||
| P1NP | Formation | 6 Months | Partial reduction | [15][16] |
| 24 Months | No difference from placebo | [17][18] |
Note on sCTx: The transient reduction of sCTx is believed to be due to the accumulation of larger, partially degraded collagen fragments (like sICTP) that are also detected by the assay, while other markers confirm persistent resorption inhibition.[16]
Table 3: Effect of this compound (50 mg weekly) on Bone Mineral Density (BMD) in Postmenopausal Women
| Skeletal Site | Time Point | % Increase vs. Baseline | Citation |
| Lumbar Spine | 24 Months | 5.5% | [10][19] |
| 36 Months | 7.5% - 7.9% | [1][15] | |
| 60 Months | 11.2% - 11.9% | [18][20] | |
| Total Hip | 24 Months | 3.2% | [10][19] |
| 36 Months | 5.5% - 5.8% | [1][15] | |
| 60 Months | 8.5% - 9.5% | [18][20] | |
| Femoral Neck | 24 Months | 4.1% | [15] |
| 36 Months | 5.0% - 5.5% | [1][15] |
Experimental Protocols
The characterization of this compound's effects relies on several key experimental methodologies.
In Vitro Osteoclast Bone Resorption Assay
This assay directly measures the ability of osteoclasts to resorb a bone-like substrate and the inhibitory effect of compounds like this compound.
Methodology:
-
Osteoclast Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.[21]
-
Substrate Plating: Mature osteoclasts are seeded onto sterile, polished dentin or bone slices in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Cultures are maintained for 48-72 hours to allow for bone resorption.
-
Analysis:
-
Resorption Pit Analysis: Cells are removed, and the slices are stained (e.g., with toluidine blue). The total area of resorption pits is quantified using light microscopy and image analysis software. The IC₅₀ is calculated as the concentration of this compound that inhibits 50% of the resorption area compared to the vehicle control.[13]
-
Biomarker Analysis: The culture supernatant is collected and analyzed for levels of collagen degradation fragments, such as C-terminal telopeptides of type I collagen (CTx), using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ is determined based on the reduction in CTx release.[4][13]
-
Caption: Workflow for an in vitro osteoclast bone resorption assay.
Cathepsin K Enzymatic Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Cathepsin K.
Methodology:
-
Reagents: Purified recombinant human Cathepsin K, a fluorogenic peptide substrate (e.g., Z-LR-AMC), and an assay buffer are prepared.
-
Reaction Setup: The reaction is performed in a microplate format. This compound is serially diluted to create a range of concentrations.
-
Incubation: Purified Cathepsin K is pre-incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.
-
Initiation: The reaction is initiated by adding the fluorogenic substrate to each well.
-
Measurement: The plate is read in a fluorescence plate reader at appropriate excitation/emission wavelengths. The rate of substrate cleavage (increase in fluorescence over time) is measured.
-
Data Analysis: The rate of reaction at each this compound concentration is compared to the uninhibited control. The IC₅₀ value is calculated by fitting the dose-response data to a suitable inhibition curve.[14]
Bone Histomorphometry
This technique provides quantitative information on bone structure and the dynamics of bone remodeling from bone biopsies.
Methodology:
-
Biopsy Collection: Transiliac bone biopsies are obtained from study participants.
-
Tetracycline Labeling: Prior to the biopsy, patients are administered two courses of a tetracycline antibiotic, which incorporates into newly forming bone. The time between the two labels allows for the calculation of bone formation rates.
-
Sample Processing: The bone core is fixed, dehydrated, and embedded in a hard plastic resin (e.g., methyl methacrylate) without decalcification.
-
Sectioning & Staining: The embedded block is cut into thin sections (5-10 µm) using a microtome. Sections are left unstained for fluorescence microscopy (to visualize tetracycline labels) or stained (e.g., with Goldner's trichrome) for static parameter measurements.
-
Microscopic Analysis: A specialized image analysis system is used to measure static parameters (e.g., osteoclast number, trabecular thickness) and dynamic parameters (e.g., mineralizing surface, bone formation rate).[11] In this compound studies, this method confirmed that osteoclast numbers were maintained or increased while bone formation was preserved, particularly on periosteal surfaces.
Signaling and Cellular Consequences
This compound's targeted action results in a distinct profile of changes in bone turnover markers, differentiating it from other antiresorptives.
References
- 1. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. panoramaortho.com [panoramaortho.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. fiercepharma.com [fiercepharma.com]
- 6. Long-term data for this compound: positive results in treating osteoporosis - Xagena [xagena.it]
- 7. Role of this compound in reducing bone loss due to endodontic disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential role of this compound in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The effects of the cathepsin K inhibitor this compound on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in postmenopausal women with low bone mineral density: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bone density, turnover, and estimated strength in postmenopausal women treated with this compound: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merck.com [merck.com]
- 21. Inhibitory Effects of Cathepsin K Inhibitor (ODN-MK-0822) on the Paracrine Pro-Osteoclast Factors of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Odanacatib In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Application Notes and Protocols for the Characterization of the Cathepsin K Inhibitor, Odanacatib
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (formerly MK-0822) is a potent and highly selective, reversible inhibitor of Cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2][3] Cathepsin K is the principal protease responsible for the degradation of type I collagen, a key component of the bone matrix.[4][5] By inhibiting Cathepsin K, this compound effectively reduces osteoclast-mediated bone resorption.[6][7] This mechanism of action made it a promising therapeutic candidate for the treatment of osteoporosis.[8][9] Although its clinical development was discontinued, this compound remains a valuable tool for in vitro research into bone biology and the role of Cathepsin K in various physiological and pathological processes.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition of Cathepsin K and its effects on osteoclast function.
Mechanism of Action of this compound
This compound is a non-basic, nitrile-based inhibitor that interacts with the active site of Cathepsin K.[10][11] The nitrile group forms a reversible covalent bond with the cysteine residue (Cys25) in the catalytic triad of the enzyme.[2] This targeted inhibition of Cathepsin K's collagenolytic activity leads to a decrease in the degradation of the bone matrix, without significantly affecting osteoclast viability or number.[7][8] In vitro studies have shown that osteoclasts treated with this compound form shallow resorption pits, in contrast to the deep trenches created by untreated osteoclasts.[7][8]
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound.
Table 1: In Vitro Enzymatic Inhibition Data for this compound
| Target Enzyme | IC50 (nM) | Reference(s) |
| Human Cathepsin K | 0.2 | [1][10][12][13] |
| Rabbit Cathepsin K | 1 | [12] |
| Cathepsin B | 1034 | [2] |
| Cathepsin L | 2995 | [2] |
| Cathepsin S | 60 | [2][10] |
Table 2: In Vitro Cell-Based Assay Data for this compound
| Assay | IC50 (nM) | Reference(s) |
| CTx Release (bone resorption) | 9.4 | [1][4] |
| Resorption Area | 6.5 | [1] |
| Antigen Presentation (mouse B cell line) | 1500 ± 400 | [1][4] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Cathepsin K, preventing bone matrix degradation.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRAP staining and activity assay [bio-protocol.org]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Turnover Markers: Basic Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. huble.org [huble.org]
- 13. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
Odanacatib: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the investigational cathepsin K inhibitor, Odanacatib. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in the context of osteoporosis and other bone-related disorders.
This compound Dosage and Administration in Research
This compound has been evaluated in various preclinical and clinical studies, with dosages and administration routes tailored to the specific research model and objectives.
Table 1: this compound Dosage in Preclinical Studies
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Rat | 10 mg/kg | Oral (p.o.) | Pharmacokinetics | |
| Rat | 30 mg/kg | Oral (p.o.), once daily | Suppression of bone turnover markers | [1] |
| Dog | 5 mg/kg | Oral (p.o.) | Pharmacokinetics | |
| Rhesus Monkey | 5 mg/kg | Oral (p.o.) | Pharmacokinetics | |
| Ovariectomized Rhesus Monkey | 6 mg/kg or 30 mg/kg | Oral (p.o.), once daily | Prevention of bone loss | [2] |
Table 2: this compound Dosage in Clinical Trials (Postmenopausal Women)
| Dosage | Administration Route | Study Phase | Key Findings | Reference |
| 5, 25, 50, or 100 mg | Oral (p.o.), once weekly | Phase I | Well-tolerated; sustained suppression of bone resorption markers at ≥25 mg. | [3][4] |
| 0.5, 2.5, or 10 mg | Oral (p.o.), once daily | Phase I | Well-tolerated; sustained suppression of bone resorption markers at ≥2.5 mg. | [3][4] |
| 3, 10, 25, or 50 mg | Oral (p.o.), once weekly | Phase II | Dose-related increases in Bone Mineral Density (BMD). | [3][5] |
| 50 mg | Oral (p.o.), once weekly | Phase III | Reduced risk of vertebral, hip, and non-vertebral fractures. | [6] |
Mechanism of Action: Cathepsin K Inhibition
This compound is a selective and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[7][8] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[7] By inhibiting cathepsin K, this compound reduces bone resorption without significantly affecting osteoclast number or viability.[8][9] This mechanism of action helps to uncouple bone resorption from bone formation, leading to a net increase in bone mass.[8]
References
- 1. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis | PLOS One [journals.plos.org]
- 3. assaygenie.com [assaygenie.com]
- 4. cusabio.com [cusabio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Odanacatib: Application and Protocols for In Vivo Bone Metastasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odanacatib is a potent and selective inhibitor of Cathepsin K (CTSK), a cysteine protease predominantly expressed by osteoclasts.[1] Cathepsin K is a key enzyme responsible for the degradation of type I collagen, a major component of the bone matrix.[2] By inhibiting Cathepsin K, this compound effectively reduces osteoclast-mediated bone resorption. This mechanism of action has made it a subject of investigation for pathologies characterized by excessive bone loss, including osteoporosis and bone metastasis.[3][4] In the context of bone metastasis, tumor cells disrupt the normal bone remodeling process, leading to increased osteoclast activity and subsequent bone destruction, which creates a vicious cycle that promotes further tumor growth. This compound offers a targeted therapeutic strategy to interrupt this cycle by directly inhibiting the bone-degrading activity of osteoclasts.
Mechanism of Action: Targeting the Engine of Bone Destruction
This compound selectively binds to and inhibits the enzymatic activity of Cathepsin K.[1] In the acidic microenvironment of the resorption lacunae beneath the osteoclast, Cathepsin K is secreted to degrade the exposed collagenous bone matrix after demineralization. By neutralizing Cathepsin K's proteolytic activity, this compound effectively halts the breakdown of bone matrix, thereby reducing bone resorption and the release of growth factors sequestered within the bone that can further stimulate tumor growth.
Signaling Pathway of Cathepsin K in Bone Resorption
The following diagram illustrates the central role of Cathepsin K in osteoclast-mediated bone resorption, the process targeted by this compound.
References
Long-Term Odanacatib Treatment Protocols in Animals: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of long-term Odanacatib treatment protocols in animal models, primarily focusing on the ovariectomized (OVX) non-human primate model, a well-established surrogate for postmenopausal osteoporosis. This compound is a selective and reversible inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins.[1] By inhibiting cathepsin K, this compound effectively reduces bone resorption.
Quantitative Data Summary
The following tables summarize quantitative data from key long-term preclinical studies of this compound in ovariectomized rhesus monkeys. These studies typically involve treatment durations of 20 to 21 months.
Table 1: this compound Dosing Regimens in Long-Term Primate Studies
| Study Reference Cohort | Animal Model | Treatment Group | Dose | Route of Administration | Treatment Duration |
| Masarachia et al., 2012 | Ovariectomized Rhesus Monkeys | ODN Low Dose | 6 mg/kg/day | Oral (p.o.), daily (q.d.) | 21 months |
| ODN High Dose | 30 mg/kg/day | Oral (p.o.), daily (q.d.) | 21 months | ||
| Vehicle Control | Vehicle | Oral (p.o.), daily (q.d.) | 21 months | ||
| Intact Control | - | - | 21 months | ||
| Williams et al., 2013 | Ovariectomized Rhesus Monkeys | ODN-L | 2 mg/kg/day | Oral (p.o.) | 20 months |
| ODN-H | 8/4 mg/kg/day | Oral (p.o.) | 20 months | ||
| Alendronate (ALN) | 30 µg/kg/week | Subcutaneous (s.c.) | 20 months | ||
| Vehicle Control | Vehicle | Oral (p.o.) | 20 months |
Table 2: Effects of Long-Term this compound Treatment on Bone Mineral Density (BMD) in Ovariectomized Rhesus Monkeys
| Study Reference | Treatment Group | Anatomical Site | BMD Change from Baseline |
| Masarachia et al., 2012 | ODN 6 mg/kg/day | Lumbar Spine (L1-L4) | +7% (p < 0.05 vs. OVX-vehicle) |
| ODN 30 mg/kg/day | Lumbar Spine (L1-L4) | +15% (p < 0.05 vs. OVX-vehicle) | |
| Cusick et al., 2012 | ODN 6 mg/kg/day | Femoral Neck | +11% |
| ODN 30 mg/kg/day | Femoral Neck | +15% |
Table 3: Effects of Long-Term this compound Treatment on Bone Turnover Markers in Ovariectomized Rhesus Monkeys
| Study Reference | Treatment Group | Marker | Change vs. OVX-Vehicle |
| Masarachia et al., 2012 | ODN (6 and 30 mg/kg/day) | Urinary NTx (Resorption) | 75% to 90% suppression |
| Serum CTx (Resorption) | 40% to 55% suppression | ||
| Serum BSAP (Formation) | 30% to 35% suppression | ||
| Serum P1NP (Formation) | 60% to 70% suppression | ||
| Serum TRAP-5b (Osteoclast number) | Maintained at elevated levels |
Experimental Protocols
The following are detailed methodologies for key experiments cited in long-term this compound studies in non-human primates.
Ovariectomized (OVX) Monkey Model of Postmenopausal Osteoporosis
This model is widely used to mimic the estrogen-deficient state of postmenopausal women, which leads to increased bone turnover and bone loss.[2]
-
Animal Selection: Adult female rhesus monkeys (Macaca mulatta) or cynomolgus monkeys (Macaca fascicularis) are commonly used.[2] Age selection is critical to ensure skeletal maturity, with animals typically being between 13 and 23 years old.
-
Ovariectomy Procedure:
-
Animals are anesthetized following institutional guidelines.
-
A ventral midline incision is made to expose the abdominal cavity.
-
The ovaries are located, and the ovarian ligaments and blood vessels are ligated.
-
The ovaries are excised, and the incision is closed in layers.
-
Post-operative analgesia and monitoring are provided.
-
-
Acclimation Period: A post-operative recovery and acclimation period of several weeks is allowed before the initiation of treatment.
This compound Administration
-
Formulation: this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose in sterile water.
-
Dosing: The drug is administered orally (p.o.) on a daily (q.d.) basis. The specific dose is calculated based on the animal's body weight.
-
Administration Technique: Oral gavage is a common method for ensuring accurate dosing in non-human primates.
Bone Mineral Density (BMD) Measurement
Dual-energy X-ray absorptiometry (DXA) is the standard method for assessing BMD.
-
Instrumentation: A Hologic DXA scanner (or equivalent) is used.
-
Anesthesia: Animals are anesthetized for the duration of the scan to prevent movement artifacts.
-
Scanning Procedure:
-
The animal is positioned on the scanning table in a supine position.
-
Scans of the lumbar spine (typically L1-L4) and proximal femur (total hip and femoral neck) are acquired.
-
Specialized software for primate or small animal analysis is used to define the regions of interest (ROIs) and calculate BMD (in g/cm²).
-
-
Longitudinal Monitoring: BMD measurements are typically performed at baseline (pre-treatment) and at regular intervals (e.g., every 3-6 months) throughout the study.
Biomechanical Strength Testing
At the end of the study, bones are harvested for ex vivo biomechanical testing to assess bone strength.
-
Sample Preparation:
-
The lumbar vertebrae and femora are excised and cleaned of soft tissue.
-
Specimens are kept frozen at -20°C until the day of testing.
-
On the testing day, specimens are thawed to room temperature in saline.
-
-
Vertebral Compression Testing:
-
A vertebral body (e.g., L3 or L4) is isolated.
-
The vertebral body is mounted in a materials testing machine (e.g., Instron or MTS).
-
A compressive load is applied at a constant displacement rate until failure.
-
Load-displacement data are recorded to determine parameters such as peak load, stiffness, and energy to failure.
-
-
Femoral Neck Strength Testing:
-
The femoral neck is subjected to a shear or compression test, simulating a fall on the hip.
-
The femur is positioned in a custom fixture to isolate the femoral neck.
-
A load is applied to the femoral head until fracture.
-
Load-displacement data are analyzed to determine the ultimate load and other mechanical properties.
-
Bone Turnover Marker Analysis
Blood and urine samples are collected at regular intervals to assess biochemical markers of bone formation and resorption.
-
Sample Collection: Serum and urine are collected from fasted animals.
-
Markers of Bone Resorption:
-
Urinary N-terminal telopeptide of type I collagen (NTx)
-
Serum C-terminal telopeptide of type I collagen (CTx)
-
-
Markers of Bone Formation:
-
Serum bone-specific alkaline phosphatase (BSAP)
-
Serum procollagen type I N-terminal propeptide (P1NP)
-
-
Marker of Osteoclast Number:
-
Serum tartrate-resistant acid phosphatase 5b (TRAP-5b)
-
-
Analysis: Commercially available enzyme-linked immunosorbent assays (ELISAs) specific for primates are used for quantification.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Cathepsin K, preventing bone matrix degradation.
Experimental Workflow for Long-Term this compound Study
Caption: Workflow for preclinical evaluation of this compound in primates.
Logical Relationship of this compound's Effects
Caption: this compound's effects leading to potential fracture risk reduction.
References
Troubleshooting & Optimization
Odanacatib Technical Support Center: Troubleshooting Solubility and Formulation
Welcome to the Odanacatib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is practically insoluble in water and aqueous buffer systems.[1][2] Its lipophilic nature prevents it from readily dissolving in polar, aqueous media. For in vitro assays, consider using organic solvents like DMSO for initial stock solutions.
Q2: What solvents can I use to dissolve this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO).[1][3] It is also soluble in ethanol to a lesser extent.[2] For preparing stock solutions, freshly opened, anhydrous DMSO is recommended to avoid moisture absorption, which can reduce solubility.[3][4]
Q3: I'm observing low and variable oral bioavailability in my animal studies. What could be the cause?
A3: The low aqueous solubility of this compound leads to solubility-limited absorption from the gastrointestinal tract.[5][6] This is a primary reason for observing low and dose-disproportional oral bioavailability.[5][6] The extent of dissolution can be a rate-limiting step for its absorption.
Q4: How can I improve the oral absorption of this compound in my preclinical studies?
A4: Co-administration with food, particularly a high-fat meal, has been shown to significantly increase the oral bioavailability of this compound.[5][7] This suggests that lipid-based formulation strategies could enhance its absorption. For preclinical studies, consider formulating this compound in an oil-based vehicle, such as corn oil. A common approach is to first dissolve the compound in a small amount of DMSO and then disperse it in corn oil.[8]
Q5: Are there advanced formulation strategies to overcome this compound's solubility challenges?
A5: Yes, for poorly water-soluble drugs like this compound, amorphous solid dispersions (ASDs) are a widely used formulation technique to enhance solubility and bioavailability.[9][10] By dispersing the amorphous form of the drug in a polymer matrix, ASDs can improve the dissolution rate and achieve supersaturation in the gastrointestinal fluid.[11]
Troubleshooting Guides
Problem: Inconsistent results in in vitro cell-based assays.
-
Possible Cause 1: Precipitation of this compound in culture media.
-
Troubleshooting Tip: this compound is highly soluble in DMSO but can precipitate when diluted into aqueous cell culture media. To mitigate this, ensure the final DMSO concentration in your assay is low (typically <0.5%) and compatible with your cell line. Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium. Visually inspect for any precipitation after dilution.
-
-
Possible Cause 2: Binding to plasticware or serum proteins.
-
Troubleshooting Tip: this compound is highly protein-bound (approximately 97.5% to human plasma proteins).[5] If your culture medium contains serum, the free concentration of this compound may be significantly lower than the nominal concentration. Consider using serum-free media if your experimental design allows, or account for protein binding when interpreting results. Using low-protein-binding plates and tubes can also minimize loss of the compound.
-
Problem: Difficulty in preparing a stable oral formulation for animal studies.
-
Possible Cause 1: Drug settling in suspension.
-
Troubleshooting Tip: If preparing a suspension (e.g., in carboxymethyl cellulose), ensure uniform particle size and use appropriate suspending agents to prevent settling. Always vortex the suspension thoroughly before each administration to ensure consistent dosing. For a more homogenous formulation, consider a lipid-based solution or a solution utilizing co-solvents.
-
-
Possible Cause 2: Incomplete dissolution in the formulation vehicle.
-
Troubleshooting Tip: When using a co-solvent approach (e.g., DMSO and corn oil), ensure the initial dissolution in DMSO is complete before adding the oil. The final concentration of this compound in the vehicle should be below its saturation solubility in that specific mixture to prevent precipitation.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the solubility and bioavailability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / 0.00666 mg/mL (predicted) | [1][2][12] |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL to 105 mg/mL | [2][3][4][13] |
| Ethanol | 3 mg/mL | [2] |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | [13] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [13] |
Table 2: Effect of Food on the Oral Bioavailability of a 50 mg this compound Dose in Postmenopausal Women
| Meal Type | Increase in AUC₀₋∞ | Absolute Bioavailability | Reference(s) |
| Low-Fat Meal | 15% | 35% | [5][7] |
| High-Fat Meal | 63% | 49% | [5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Oral Formulation for Rodent Studies (DMSO/Corn Oil)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
For a final dosing solution of 2.5 mg/mL, add 1 part of the 25 mg/mL DMSO stock solution to 9 parts of corn oil.[8]
-
Vortex the mixture vigorously to ensure a uniform dispersion.
-
Prepare this formulation fresh daily and vortex immediately before each oral gavage administration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Caption: Strategies to overcome this compound's poor solubility.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Absolute Bioavailability and Effect of Food on the Pharmacokinetics of this compound: A Stable-Label i.v./Oral Study in Healthy Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amorphous Solid Dispersion Tablet - DigiM Solution [digimsolution.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. caymanchem.com [caymanchem.com]
Odanacatib Clinical Trial Adverse Events Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the adverse events reported in the clinical trials of Odanacatib, an investigational cathepsin K inhibitor for the treatment of osteoporosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2][3] Cathepsin K is the principal enzyme responsible for the degradation of bone matrix proteins, such as type I collagen, during bone resorption.[1][3][4] By inhibiting cathepsin K, this compound reduces bone resorption, leading to an increase in bone mineral density (BMD) and a reduction in fracture risk.[1][5][6] A key feature of its mechanism is the inhibition of bone resorption without causing osteoclast apoptosis, which may allow for the continued coupling of bone resorption and formation.[6]
Q2: What were the primary efficacy endpoints of the pivotal Phase 3 Long-Term this compound Fracture Trial (LOFT)?
The LOFT was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in postmenopausal women with osteoporosis.[7][8] The primary efficacy endpoints were the incidence of new morphometric (radiographically-assessed) vertebral fractures, clinical hip fractures, and clinical non-vertebral fractures.[5][8] this compound demonstrated a significant reduction in the risk of all three types of fractures compared to placebo.[5][9][10]
Q3: What were the most significant adverse events of interest identified in the this compound clinical trials?
Several adverse events of interest were pre-specified for adjudication in the LOFT study.[5] The most notable events that showed an imbalance between the this compound and placebo groups were:
-
Cardiovascular Events: A numerical increase in adjudicated stroke events was observed in the this compound group.[5][11] This ultimately led to the discontinuation of this compound's development.[2]
-
Morphea-like Skin Lesions: These skin lesions occurred more frequently in patients receiving this compound.[5][9]
-
Atypical Femoral Fractures: An increased incidence of these rare fractures was noted in the this compound arm of the trial.[5][11]
Troubleshooting Guide: Investigating Specific Adverse Events
Issue: A researcher is concerned about the cardiovascular safety profile of this compound.
Troubleshooting Steps:
-
Review the Adjudicated Cardiovascular Data: The LOFT investigators pre-specified major adverse cardiovascular events (MACE) for adjudication. While overall MACE were generally balanced, a numerical imbalance in stroke was a key finding.[5]
-
Examine Stroke Incidence: In the LOFT, adjudicated stroke events were reported in 1.4% of patients in the this compound group compared to 1.1% in the placebo group.[5]
-
Consider Atrial Fibrillation: Adjudicated atrial fibrillation was also slightly more frequent in the this compound group (1.1%) versus the placebo group (1.0%).[5]
-
Consult Further Analyses: Merck had planned additional independent re-adjudication of MACE, highlighting the complexity and importance of this safety signal.[9]
Issue: A scientist is investigating the dermatological side effects of Cathepsin K inhibitors and wants to understand the morphea-like skin lesions observed with this compound.
Troubleshooting Steps:
-
Incidence Rate: In the LOFT, adjudicated morphea-like skin lesions were reported in 12 patients (0.1%) in the this compound group compared to 3 patients (<0.1%) in the placebo group.[5]
-
Clinical Course: Importantly, these skin lesions were reported to have resolved or improved after discontinuation of the study drug.[5][9]
-
Further Investigation: The underlying mechanism for this adverse event is not fully elucidated and warrants further preclinical and clinical investigation for any future development of drugs in this class.
Issue: A drug development professional is assessing the risk of atypical femoral fractures with a new anti-resorptive agent and is using this compound as a comparator.
Troubleshooting Steps:
-
Review Incidence Data: Adjudicated atypical femoral shaft fractures were reported in 5 patients (0.1%) in the this compound group, with no cases reported in the placebo group in the LOFT.[5][11]
-
Contextualize the Finding: While concerning, it is important to note that these fractures are a known, albeit rare, risk associated with other long-term anti-resorptive therapies like bisphosphonates.[11]
-
Examine Patient Characteristics: The patients who experienced these fractures in the this compound group had severe osteoporosis.[11]
Quantitative Data Summary
Table 1: Incidence of Adjudicated Adverse Events of Interest in the LOFT
| Adverse Event | This compound Group (n=8,685) | Placebo Group (n=8,028) | Hazard Ratio (95% CI) |
| Stroke | 1.4% (109 patients) | 1.1% (86 patients) | 1.28 (0.97, 1.70) |
| Morphea-like Skin Lesions | 0.1% (12 patients) | <0.1% (3 patients) | Not Reported |
| Atypical Femoral Fractures | 0.1% (5 patients) | 0% (0 patients) | Not Reported |
| Atrial Fibrillation | 1.1% (92 patients) | 1.0% (80 patients) | Not Reported |
| Major Adverse Cardiovascular Events (MACE) | 215 patients | 194 patients | 1.12 (0.93, 1.36) |
| All-Cause Mortality | 271 deaths | 242 deaths | 1.13 (0.95, 1.35) |
Data sourced from Merck's announcement of the LOFT results.[5]
Experimental Protocols
Assessment of Adjudicated Adverse Events in the LOFT:
The Long-Term this compound Fracture Trial (LOFT) protocol included a pre-specified plan for the adjudication of certain adverse events of interest to ensure accurate and unbiased assessment.[5]
-
Adjudication Committee: An independent, blinded adjudication committee, composed of clinical experts, was established to review and classify potential adverse events based on pre-defined criteria.
-
Data Collection: Investigators at the 387 study centers were responsible for reporting all potential adverse events.[8] For events of interest, detailed clinical information, including relevant medical records, imaging, and laboratory results, was collected and submitted to the adjudication committee.
-
Review Process: The committee reviewed the de-identified patient data to determine whether an event met the protocol-defined criteria for an adverse event of interest (e.g., stroke, morphea-like skin lesion, atypical femoral fracture).
-
Cardiovascular Events (MACE): The definition of Major Adverse Cardiovascular Events (MACE) typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The specific components of the MACE composite endpoint in LOFT were pre-defined in the study protocol.
-
Morphea-like Skin Lesions: Diagnosis was likely based on clinical presentation and, in some cases, may have been confirmed by skin biopsy and dermatological consultation.
-
Atypical Femoral Fractures: These were likely identified through radiographic imaging and assessed against the established American Society for Bone and Mineral Research (ASBMR) criteria for atypical femoral fractures.
Visualizations
Caption: this compound's mechanism of action in inhibiting bone resorption.
Caption: Workflow for the adjudication of adverse events in the LOFT.
Caption: The benefit-risk profile of this compound treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. This compound for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Anti-Fracture Efficacy and Safety in Postmenopausal Women with Osteoporosis: Results from the Phase III Long-Term this compound Fracture Trial - ACR Meeting Abstracts [acrabstracts.org]
- 8. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. medscape.com [medscape.com]
Odanacatib and Stroke Risk: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the increased risk of stroke observed with the investigational cathepsin K inhibitor, Odanacatib. The following content, presented in a question-and-answer format, is intended to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an investigational, orally administered, selective and reversible inhibitor of cathepsin K.[1] Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[2][3] Its primary therapeutic goal was the treatment of osteoporosis by reducing bone resorption while preserving bone formation.[4]
Q2: What was the primary safety concern that led to the discontinuation of this compound's development?
A2: The clinical development of this compound was terminated due to a statistically significant increased risk of stroke in patients receiving the drug compared to placebo.[5][6][7][8] This finding emerged from the Long-term this compound Fracture Trial (LOFT) and its extension study.[5][9]
Q3: What were the key quantitative findings from the LOFT trial regarding stroke risk?
A3: The LOFT and its extension study revealed a consistent increase in the incidence of stroke with this compound treatment. The data is summarized in the table below.
Quantitative Data Summary: Cardiovascular Events in the LOFT and LOFT Extension Trials
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| LOFT Trial | ||||
| Stroke | 1.7% (136/8043) | 1.3% (104/8028) | 1.32 (1.02-1.70) | 0.034 |
| Composite CV Endpoint | 3.4% (273/8043) | 3.1% (245/8028) | 1.12 (0.95-1.34) | 0.18 |
| LOFT + LOFT Extension | ||||
| Stroke | 2.3% (187/8043) | 1.7% (137/8028) | 1.37 (1.10-1.71) | 0.0051 |
| Composite CV Endpoint | 5.0% (401/8043) | 4.3% (343/8028) | 1.17 (1.02-1.36) | 0.029 |
*Composite Cardiovascular Endpoint includes cardiovascular death, myocardial infarction, or stroke.[5][9][10]
Troubleshooting and Experimental Design
Q4: My in-vitro experiment with this compound is showing unexpected effects on endothelial cells. What could be the underlying mechanism?
A4: Cathepsin K is expressed in endothelial cells and its expression is regulated by hemodynamic forces.[11][12] Disturbed or oscillatory shear stress, which is often associated with atherosclerotic-prone regions of arteries, can increase cathepsin K expression and activity in these cells.[11][13] this compound, by inhibiting cathepsin K, may interfere with the normal remodeling of the extracellular matrix by endothelial cells, potentially leading to altered cell behavior. Consider investigating the expression of adhesion molecules and markers of endothelial dysfunction in your experimental setup.
Q5: I am planning an animal study to investigate the vascular effects of a novel cathepsin K inhibitor. What models and endpoints should I consider?
A5: An apolipoprotein E-deficient (ApoE-/-) mouse model on a high-fat diet is a standard model for inducing atherosclerosis.[10] Key endpoints to consider include:
-
Atherosclerotic plaque size and composition: Quantify plaque area and analyze its composition (e.g., collagen, macrophage content) using histology and immunohistochemistry.
-
Arterial Stiffness: Measure pulse wave velocity (PWV) non-invasively using ultrasound to assess changes in the mechanical properties of the arteries.[11][12][13]
-
Endothelial Function: Evaluate endothelium-dependent vasodilation in isolated aortic rings in response to acetylcholine.[5][14]
Q6: I am observing inconsistent cathepsin K activity in my vascular tissue lysates. What are some common pitfalls?
A6: Several factors can influence the accuracy of cathepsin K activity assays:
-
Sample Lysis: Ensure complete cell lysis to release lysosomal cathepsin K. The use of appropriate lysis buffers containing detergents is crucial.
-
pH of Assay Buffer: Cathepsin K has optimal activity at an acidic pH (around 5.5-6.0). Ensure your assay buffer is within this range.[15]
-
Presence of Endogenous Inhibitors: Tissues may contain endogenous inhibitors of cathepsins, such as cystatins. Consider methods to minimize their interference.
-
Specificity of the Substrate: Use a fluorogenic substrate that is relatively specific for cathepsin K to avoid measuring the activity of other proteases.
Experimental Protocols & Methodologies
This section provides an overview of key experimental protocols relevant to studying the vascular effects of cathepsin K inhibitors.
Measurement of Cathepsin K Activity in Vascular Tissue
A common method for quantifying cathepsin K activity is through the use of a fluorogenic substrate.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by active cathepsin K, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Protocol Outline:
-
Homogenize vascular tissue in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a microplate, add the lysate to an assay buffer with an acidic pH (e.g., pH 6.0).
-
Add the fluorogenic cathepsin K substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission) at multiple time points.
-
Calculate the rate of substrate cleavage, which corresponds to cathepsin K activity.
For a detailed protocol and troubleshooting, refer to commercially available assay kits.[16][17]
In Vitro Endothelial Cell Shear Stress Experiment
This experiment simulates the effect of blood flow on endothelial cells.
Principle: Endothelial cells are cultured in a flow chamber and subjected to controlled laminar or oscillatory shear stress. The cellular response is then analyzed.
Protocol Outline:
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells on fibronectin-coated slides or plates.
-
Assemble the slides/plates into a parallel-plate flow chamber.
-
Connect the flow chamber to a perfusion system that can generate the desired shear stress (e.g., 15 dyn/cm² for laminar shear, ±5 dyn/cm² for oscillatory shear).
-
Perfuse the cells with culture medium under the specified shear stress conditions for a defined period (e.g., 24 hours).
-
After exposure, harvest the cells for analysis of gene expression (e.g., qRT-PCR for CTSK, VCAM-1), protein expression (Western blot for cathepsin K), or functional assays.
For detailed setup and protocols, refer to specialized literature.[1][6][9][18][19]
Assessment of Arterial Stiffness in Mice using Pulse Wave Velocity (PWV)
PWV is a non-invasive measure of arterial stiffness.
Principle: The velocity at which the pressure wave travels along an arterial segment is measured. A higher velocity indicates greater stiffness.
Protocol Outline:
-
Anesthetize the mouse.
-
Using a high-frequency ultrasound system, obtain B-mode and pulsed-wave Doppler images of two distinct arterial locations (e.g., the aortic arch and the abdominal aorta).
-
The distance between the two measurement points is determined.
-
The time delay between the arrival of the pulse wave at the two locations is measured from the Doppler waveforms.
-
PWV is calculated as the distance divided by the time delay.
For detailed methodology and data analysis, refer to specialized protocols.[11][12][13][20][21]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to this compound's mechanism and the potential pathways involved in its associated stroke risk.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay for cell migration and invasion of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Cathepsin K Activity Controls Injury-Related Vascular Repair in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering solutions for biological studies of flow-exposed endothelial cells on orbital shakers [protocols.io]
- 10. Cathepsin K contributed to disturbed flow-induced atherosclerosis is dependent on integrin-actin cytoskeleton–NF–κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-based Pulse Wave Velocity Evaluation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating endothelial function in humans: a guide to invasive and non-invasive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Endothelial Cell Culture Under Shear Stress - Fluigent [fluigent.com]
- 19. Protocol for in vivo and in vitro study of lymphatic valve formation driven by shear stress signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pulse Wave Imaging for Noninvasive and Quantitative Measurement of Arterial Stiffness In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods to Utilize Pulse Wave Velocity to Measure Alterations in Cerebral and Cardiovascular Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Odanacatib Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Odanacatib dosage to minimize side effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of cathepsin K.[1][2] Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] By inhibiting cathepsin K, this compound blocks the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption.[3][4] A key feature of this compound's mechanism is that it inhibits bone resorption without causing the death of osteoclasts, which may allow for a continued coupling between bone resorption and formation.[4]
Q2: What are the major side effects associated with this compound observed in clinical trials?
The development of this compound was discontinued due to an increased risk of stroke.[5] Other significant side effects reported in clinical trials include morphea-like skin lesions, atypical femoral fractures, and a potential for increased risk of atrial fibrillation.[6][7]
Q3: Is there a known dose-dependent relationship for this compound's side effects?
While the 50 mg weekly dose was most extensively studied in Phase III trials where cardiovascular side effects became a primary concern, earlier dose-finding studies did not report a clear dose-related trend in overall adverse events.[8][9] However, the morphea-like skin lesions observed with the related cathepsin K inhibitor, balicatib, were thought to be dose-related.
Q4: What is the pharmacokinetic profile of this compound and how does it influence dosing?
This compound has a long terminal half-life of approximately 66-93 hours, which supports a once-weekly dosing regimen.[6] Plasma concentrations are sufficient to maintain near-maximal suppression of bone resorption biomarkers throughout the weekly dosing interval at the 50 mg dose.[10]
Quantitative Data Summary
The following tables summarize key efficacy and safety data from clinical trials of this compound at various dosages.
Table 1: Efficacy of this compound - Change in Bone Mineral Density (BMD)
| Dosage | Study Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Reference |
| 10 mg weekly | 52 weeks | +4.1 | +1.3 | [9] |
| 25 mg weekly | 52 weeks | +5.7 | +1.8 | [9] |
| 50 mg weekly | 52 weeks | +5.9 | +2.7 | [9] |
| 50 mg weekly | 2 years | +5.5 | +3.2 | [8] |
| 50 mg weekly | 5 years | +11.2 | +9.5 | [7] |
| Placebo | 52 weeks | +0.5 | -0.4 | [9] |
| Placebo | 2 years | -0.2 | -0.9 | [8] |
Table 2: Efficacy of this compound - Fracture Risk Reduction (50 mg weekly vs. Placebo)
| Fracture Type | Relative Risk Reduction (%) | Reference |
| New and Worsening Morphometric Vertebral | 54 | [7] |
| Clinical Hip | 47 | [7] |
| Clinical Non-Vertebral | 23 | [7] |
| Clinical Vertebral | 72 | [11] |
Table 3: Incidence of Key Adverse Events (50 mg weekly vs. Placebo in LOFT)
| Adverse Event | This compound Incidence (%) | Placebo Incidence (%) | Hazard Ratio (95% CI) | Reference |
| Stroke (adjudicated) | 1.4 | 1.1 | 1.28 (0.97, 1.70) | [7] |
| Morphea-like Skin Lesions (adjudicated) | 0.1 | <0.1 | N/A | [7] |
| Atypical Femoral Shaft Fractures (adjudicated) | 0.1 | 0 | N/A | [7] |
| Atrial Fibrillation (adjudicated) | 1.1 | 1.0 | N/A | [7] |
| Major Adverse Cardiovascular Events (MACE) | N/A | N/A | 1.12 (0.93, 1.36) | [7] |
Experimental Protocols and Troubleshooting
In Vitro Cathepsin K Enzymatic Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on cathepsin K activity.
Diagram: Cathepsin K Inhibition Assay Workflow
A simple workflow for determining the in vitro inhibitory activity of this compound against Cathepsin K.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Cathepsin Assay Buffer.
-
Dilute human recombinant Cathepsin K enzyme to the desired concentration (e.g., 0.5 ng/µl) in 1x Assay Buffer.
-
Prepare a stock solution of the fluorogenic Cathepsin K substrate (e.g., Z-FR-MCA) and dilute it to the working concentration (e.g., 140 µM) in 1x Assay Buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in 1x Assay Buffer.
-
-
Assay Procedure:
-
Add diluted Cathepsin K enzyme to the wells of a 384-well black microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect the substrate from light. |
| Low signal-to-noise ratio | Insufficient enzyme activity | Increase the concentration of Cathepsin K. Increase the incubation time. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper technique. Prepare a master mix for common reagents. |
| Precipitation of this compound | Low solubility in aqueous buffer | Ensure the final DMSO concentration is consistent across all wells and typically below 1%. |
In Vitro Osteoclast Activity (Bone Resorption) Assay
This protocol assesses the effect of this compound on the resorptive function of osteoclasts.
Diagram: Osteoclast Resorption Assay Workflow
Workflow for assessing the impact of this compound on osteoclast resorption activity.
Methodology:
-
Cell Culture:
-
Isolate bone marrow macrophages from the long bones of mice.
-
Culture the cells in the presence of M-CSF (macrophage colony-stimulating factor) to generate osteoclast precursors.
-
Seed the precursors onto a bone-mimetic substrate (e.g., calcium phosphate-coated plates or dentin slices).
-
Induce osteoclast differentiation by adding RANKL (receptor activator of nuclear factor-κB ligand).
-
-
This compound Treatment:
-
Once multinucleated osteoclasts are formed (typically after 3-5 days), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Continue to culture the cells for an additional 48-72 hours to allow for bone resorption.
-
-
Visualization and Quantification:
-
Remove the cells from the substrate by sonication or treatment with bleach.
-
Stain the substrate with a dye such as Toluidine Blue to visualize the resorption pits.
-
Capture images of the resorbed areas using a microscope.
-
Quantify the total resorbed area per well using image analysis software.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Poor osteoclast differentiation | Low potency of M-CSF or RANKL | Use fresh, validated batches of cytokines. Optimize the seeding density of precursor cells. |
| High variability in resorption | Uneven cell seeding | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to distribute cells evenly. |
| Cell toxicity at high this compound concentrations | Off-target effects or high solvent concentration | Perform a cell viability assay (e.g., MTT or LDH) in parallel. Keep the final solvent concentration low and consistent. |
| Difficulty in visualizing pits | Insufficient resorption | Extend the culture time after this compound treatment. Ensure osteoclasts are fully mature before treatment. |
Preclinical Cardiovascular Risk Assessment
A tiered approach is recommended to evaluate the potential cardiovascular side effects of this compound.
Diagram: Cardiovascular Risk Assessment Logic
A logical approach to assessing the cardiovascular risks of this compound in preclinical studies.
Methodology:
-
In Vitro hERG Assay:
-
Purpose: To assess the potential for this compound to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of arrhythmias.
-
Protocol: Utilize automated patch-clamp or manual patch-clamp techniques on cells stably expressing the hERG channel. Determine the IC50 of this compound for hERG channel inhibition.
-
-
In Vitro Cardiomyocyte Action Potential Assay:
-
Purpose: To evaluate the overall effect of this compound on the cardiac action potential in isolated cardiomyocytes (e.g., from guinea pigs or human stem cell-derived).
-
Protocol: Record action potentials using microelectrodes before and after the application of this compound. Analyze changes in action potential duration (APD), upstroke velocity, and resting membrane potential.
-
-
In Vivo Telemetry Studies:
-
Purpose: To continuously monitor cardiovascular parameters in conscious, freely moving animals.
-
Protocol: Surgically implant telemetry transmitters in a suitable animal model (e.g., dogs or non-human primates). After a recovery period, administer this compound at various doses and continuously record electrocardiogram (ECG), blood pressure, and heart rate. Analyze the data for changes in QT interval, arrhythmias, and hemodynamic parameters.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| In vitro/in vivo disconnect | Drug metabolism, protein binding, or off-target effects not captured in vitro | Characterize the metabolites of this compound and test them in in vitro assays. Measure free drug concentrations in plasma for better correlation with in vitro data. |
| High variability in telemetry data | Animal stress or movement artifacts | Allow for adequate acclimatization of the animals. Use appropriate data filtering techniques to remove artifacts. |
| Difficulty interpreting ECG changes | Species differences in cardiac electrophysiology | Use animal models with cardiac electrophysiology that more closely resembles that of humans (e.g., non-human primates). Consult with a veterinary cardiologist or safety pharmacologist. |
References
- 1. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the cathepsin K inhibitor this compound administered once weekly on bone mineral density in Japanese patients with osteoporosis--a double-blind, randomized, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and regulation of cathepsin K in skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
Troubleshooting Inconsistent Results in Odanacatib Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies that may arise during experiments with Odanacatib, a selective inhibitor of cathepsin K.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, reversible, and non-peptidic inhibitor of cathepsin K[1][2]. Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption[3][4]. By inhibiting cathepsin K, this compound blocks the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption[5][6]. This mechanism is intended to increase bone mineral density (BMD) and reduce the risk of fractures in conditions like osteoporosis[5][7].
Q2: We are observing a significant decrease in bone resorption markers (e.g., uNTx, sCTx) but a less pronounced or even transient effect on bone formation markers (e.g., BSAP, P1NP). Is this an expected outcome?
A2: Yes, this "decoupling" of bone resorption and formation markers is a characteristic and frequently reported finding in this compound studies. Unlike other antiresorptive agents, such as bisphosphonates, which typically show a coupled decrease in both resorption and formation markers, this compound appears to preserve bone formation to a greater extent[7][8]. In several studies, bone formation markers showed a lesser degree of reduction and tended to return towards baseline levels with continued treatment[9][10]. This is thought to be because this compound inhibits the resorptive activity of osteoclasts without causing their elimination, thus allowing for continued signaling to osteoblasts to form new bone[7][9].
Q3: Our results show a dose-dependent effect of this compound on bone turnover markers. What is the recommended dosage for in vivo studies?
A3: Clinical trials have demonstrated a dose-dependent effect of this compound on bone resorption markers[11][12]. In Phase II trials, weekly doses of 10, 25, and 50 mg were evaluated, with the 50 mg weekly dose showing the most robust and sustained suppression of bone resorption markers and increases in BMD[11][13]. This led to the selection of the 50 mg once-weekly dose for the large-scale Phase III LOFT (Long-Term this compound Fracture Trial)[9][14]. For preclinical studies, a dose of 30 mg/kg administered orally once daily has been shown to persistently suppress bone resorption and formation markers in ovariectomized monkeys[3][15]. Researchers should, however, determine the optimal dose for their specific animal model and experimental design.
Q4: We have noticed some unexpected adverse events in our animal models. What are the known safety concerns with this compound from clinical trials?
A4: The clinical development of this compound was discontinued due to an increased risk of certain adverse events. The most significant of these was an increased risk of stroke[16][17]. Other reported adverse events of concern included morphea-like skin lesions and a small increase in the incidence of atypical femoral fractures[18][19]. While osteonecrosis of the jaw was not observed, researchers should be vigilant for any potential cardiovascular, dermatological, or skeletal side effects in their preclinical models[8][19].
Q5: How reversible are the effects of this compound upon cessation of treatment?
A5: The effects of this compound on bone turnover and BMD have been shown to be reversible upon discontinuation. Studies have demonstrated that after stopping this compound treatment, bone turnover markers transiently increase, and the gains in BMD are reversed, returning to near baseline levels within one to two years[9][20]. This is in contrast to the longer-lasting effects of bisphosphonates[20].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in bone resorption marker measurements (uNTx, sCTx). | - Inconsistent sample collection and processing. - Inter-subject variability in drug metabolism. - Assay sensitivity and specificity. | - Standardize sample collection times, especially in relation to this compound administration. - Ensure proper sample handling and storage according to assay manufacturer's instructions. - Increase sample size to account for biological variability. - Validate the performance of the biomarker assay. |
| Bone formation markers (BSAP, P1NP) do not decrease as anticipated. | - This is a known pharmacological effect of this compound, which partially preserves bone formation. | - This is not necessarily an inconsistent result but rather a characteristic of the drug's mechanism of action. - Analyze both resorption and formation markers to understand the full remodeling profile. - Compare results with a positive control (e.g., a bisphosphonate) to highlight the differential effects. |
| Inconsistent Bone Mineral Density (BMD) changes. | - Short duration of the study. - Insufficient drug dosage or bioavailability issues. - Limitations of the BMD measurement technique. | - Ensure the study duration is sufficient to detect significant changes in BMD (e.g., at least 12 months in larger animal models). - Verify the formulation and administration of this compound to ensure proper dosing. - Use high-resolution imaging techniques and ensure consistent positioning for longitudinal measurements. |
| Observed off-target effects not previously reported. | - Potential for inhibition of other cathepsins at high concentrations. - Specific genetic background of the animal model. | - Perform selectivity assays to confirm inhibition of cathepsin K versus other cathepsins (e.g., B, L, S). - Carefully document and characterize any novel adverse findings. - Consider using a different animal model to assess the generalizability of the finding. |
Data Presentation
Table 1: Effect of this compound (50 mg weekly) on Bone Mineral Density (BMD) in Postmenopausal Women
| Timepoint | Lumbar Spine BMD (% change from baseline) | Total Hip BMD (% change from baseline) | Femoral Neck BMD (% change from baseline) |
| 24 Months | +5.5%[13] | +3.2%[13] | +4.7%[11] |
| 36 Months | +7.5%[11] | +5.5%[11] | +5.5%[11] |
| 60 Months | +11.9%[20] | +8.5%[20] | +9.8%[20] |
Table 2: Effect of this compound on Bone Turnover Markers
| Marker | Type | Direction of Change | Magnitude of Change | Reference |
| uNTx/Cr | Resorption | Decrease | ~50-78% | [11][21] |
| sCTx | Resorption | Decrease | ~41-66% (transient) | [10][21] |
| uDPD/Cr | Resorption | Decrease | ~30% | [22] |
| sICTP | Resorption | Increase | ~55% | [23] |
| sTRAP5b | Osteoclast Number | Increase | Gradual Increase | [22] |
| BSAP | Formation | Slight Decrease/Unchanged | ~-2% to -15.3% | [10][20] |
| P1NP | Formation | Partial Reduction | Approached baseline by 48-60 months | [22] |
Experimental Protocols
Cathepsin K Inhibition Assay (In Vitro)
A common method to assess the inhibitory activity of this compound on cathepsin K is a fluorometric assay.
-
Reagents: Recombinant human cathepsin K, a fluorogenic cathepsin K substrate (e.g., Z-FR-AMC), assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5), and this compound at various concentrations.
-
Procedure: a. Activate the recombinant cathepsin K in the assay buffer. b. Prepare a serial dilution of this compound. c. In a microplate, add the activated cathepsin K enzyme to wells containing either this compound or vehicle control. d. Incubate for a predetermined period at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Data Analysis: Calculate the rate of substrate cleavage. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. This compound has a reported IC50 of 0.2 nM for human cathepsin K[3][15].
Evaluation of this compound in an Ovariectomized (OVX) Animal Model
This protocol outlines a general in vivo study to assess the effect of this compound on bone loss.
-
Animal Model: Use skeletally mature female animals (e.g., rats, rabbits, or non-human primates). Perform ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (at various doses)
-
OVX + Positive Control (e.g., alendronate)
-
-
Drug Administration: Administer this compound orally once daily or weekly, depending on the study design and pharmacokinetic profile in the chosen species.
-
Monitoring:
-
Bone Mineral Density (BMD): Measure BMD at baseline and at regular intervals (e.g., every 3-6 months) using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Bone Turnover Markers: Collect serum and urine samples at specified time points to measure markers of bone resorption (e.g., uNTx/Cr, sCTx) and bone formation (e.g., sBSAP, sP1NP).
-
Histomorphometry: At the end of the study, collect bone samples (e.g., vertebrae, femur) for histological analysis to assess cellular and structural changes.
-
-
Data Analysis: Compare the changes in BMD and bone turnover markers between the treatment groups and the OVX-vehicle control group. Statistical analysis should be performed to determine the significance of the observed effects.
Mandatory Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What are CTSK inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercepharma.com [fiercepharma.com]
- 11. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchworks.creighton.edu]
- 14. Phase 3 Fracture Trial Of this compound For Osteoporosis – Baseline Characteristics and Study Design - ACR Meeting Abstracts [acrabstracts.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. merck.com [merck.com]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. This compound Efficacy Stays Strong, Side Effects Give Pause [medscape.com]
- 20. Potential role of this compound in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Odanacatib Bioavailability for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odanacatib. The focus is on addressing challenges related to its low aqueous solubility and improving its oral bioavailability for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My in vivo oral dosing experiments with this compound are showing inconsistent results. What could be the cause?
A1: Inconsistent results with oral this compound administration are often linked to its poor aqueous solubility and resulting variable absorption. This compound's bioavailability is known to be limited by its solubility. Factors such as the vehicle used, food intake in test subjects, and the physical form of the compound can significantly impact its absorption, leading to high variability in plasma concentrations.
Q2: What is the expected oral bioavailability of this compound?
A2: The oral bioavailability of this compound is dose-dependent, with lower doses exhibiting higher bioavailability. In fasted postmenopausal women, the mean oral bioavailability is approximately 70% for a 10 mg dose, which decreases to 30% for a 50 mg dose.[1][2][3] In preclinical studies, bioavailability is highly dependent on the formulation and the animal species.[4]
Q3: How does food intake affect the bioavailability of this compound?
A3: Food, particularly high-fat meals, significantly increases the absorption of this compound. This is because this compound is a lipophilic molecule, and the presence of dietary lipids enhances its solubilization in the gastrointestinal tract.[2] In clinical studies, a high-fat meal increased the total exposure (AUC) to a 50 mg dose by 63%.[1][3] For preclinical studies, it is crucial to control and report the feeding status of the animals to ensure consistency.
Q4: I am dissolving this compound in DMSO for my in vitro assays, but it precipitates when I add it to my aqueous buffer. How can I solve this?
A4: This is a common issue with poorly water-soluble compounds. To mitigate precipitation, you can:
-
Use a co-solvent system: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it slowly into your aqueous buffer while vortexing. Keep the final concentration of the organic solvent as low as possible (typically <1%) to avoid off-target effects.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain this compound in solution.
-
Prepare a nanosuspension: This involves reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.
Q5: What is a simple and effective way to improve the oral bioavailability of this compound for initial preclinical studies?
A5: For initial studies, formulating this compound as an amorphous solid dispersion can dramatically improve its oral bioavailability. An amorphous form of a drug is more soluble than its crystalline form. Preclinical studies in dogs have shown that the oral bioavailability of this compound increased from 6% when dosed as a suspension to 100% when administered as an amorphous dispersion.
Troubleshooting Guide: this compound Formulation for In Vivo Oral Dosing
| Issue Encountered | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations after oral gavage. | Poor solubility and dissolution of this compound in the gastrointestinal tract. | 1. Formulate as an Amorphous Solid Dispersion: This has been shown to significantly increase bioavailability. 2. Use a Lipid-Based Formulation (SEDDS): This can improve solubilization and absorption. 3. Prepare a Nanosuspension: Reducing particle size increases the dissolution rate. |
| Clogging of the gavage needle. | The this compound suspension is not uniform or particles are too large. | 1. Reduce Particle Size: Use micronized this compound powder if available. 2. Ensure Homogeneity: Use a suspension vehicle like 0.5% carboxymethyl cellulose (CMC) and ensure it is thoroughly mixed before and during administration. 3. Increase Vehicle Viscosity: A slightly more viscous vehicle can help keep the particles suspended. |
| Inconsistent results between different animal cohorts. | Differences in the feeding status of the animals (fasted vs. fed). | Standardize the feeding protocol for all animals in the study. Since this compound absorption is enhanced by fat, either consistently dose in a fasted state or after a standardized meal. |
| Precipitation of this compound in the formulation over time. | The chosen vehicle is not able to maintain this compound in a stable suspension or solution. | Prepare fresh formulations for each experiment. If a stock solution is needed, ensure it is stored under appropriate conditions (e.g., protected from light, refrigerated) and check for precipitation before use. |
Data Presentation: Comparison of this compound Formulations
Table 1: Oral Bioavailability of this compound in Different Formulations and Conditions in Preclinical Species
| Species | Dose | Formulation/Vehicle | Oral Bioavailability (%) |
| Dog | 5 mg/kg | Suspension in 0.5% Methocel | 6% |
| Dog | 5 mg/kg | Amorphous dispersion in PEG-200 and Methocel | 100% |
| Rat | 5 mg/kg | Solution in PEG-400 | 38% |
Table 2: Effect of Dose and Food on this compound Pharmacokinetics in Humans (Postmenopausal Women)
| Parameter | 10 mg Dose (Fasted) | 50 mg Dose (Fasted) | 50 mg Dose (with High-Fat Meal) |
| Absolute Bioavailability | ~70% | ~30% | Not directly reported, but AUC increased by 63% |
| AUC (Area Under the Curve) | - | - | Increased by 63% compared to fasted |
| Cmax (Maximum Concentration) | - | - | Increased |
Experimental Protocols
Preparation of an Amorphous Solid Dispersion of this compound (Solvent Evaporation Method)
This is a generalized protocol adaptable for this compound based on methods for other poorly soluble drugs.
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and oral bioavailability.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC), or Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, or acetone)
-
Water bath
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer carrier in the organic solvent. A typical drug-to-polymer ratio to start with is 1:1 to 1:5 by weight. Ensure complete dissolution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator with the water bath set to a temperature that ensures efficient evaporation without degrading the drug or polymer (e.g., 40-50°C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Preparation of an this compound Nanosuspension (Antisolvent Precipitation Method)
This is a generalized protocol adaptable for this compound.
Objective: To prepare a nanosuspension of this compound to increase its dissolution rate by reducing particle size.
Materials:
-
This compound
-
Water-miscible organic solvent (e.g., DMSO, methanol)
-
Antisolvent (e.g., deionized water)
-
Stabilizer (e.g., Pluronic® F127, Tween® 80, or HPMC)
-
Magnetic stirrer
-
High-speed homogenizer or probe sonicator
Methodology:
-
Organic Phase Preparation: Dissolve this compound in the organic solvent to create the organic phase.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the antisolvent (water) to create the aqueous phase.
-
Precipitation: While vigorously stirring the aqueous phase, slowly inject the organic phase into it. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Homogenization: Immediately subject the resulting suspension to high-energy processing, such as high-speed homogenization or probe sonication, to further reduce the particle size and prevent aggregation.
-
Solvent Removal: Remove the organic solvent, for example, by stirring at room temperature under a fume hood or by using a rotary evaporator.
-
Characterization (Optional but Recommended): Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This is a generalized protocol for developing a SEDDS for a lipophilic drug like this compound.
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous fluids in the GI tract, enhancing solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at approximately 40°C to ensure homogeneity.
-
Add the required amount of this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small amount (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of deionized water in a beaker with gentle stirring.
-
Visually observe the formation of the emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly and without evidence of drug precipitation.
-
-
Optimization: Vary the ratios of oil, surfactant, and co-surfactant to optimize the self-emulsification performance and drug-loading capacity.
Visualizations
References
- 1. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dataset of formulation compositions for self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Odanacatib Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cross-reactivity of Odanacatib with various human cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is the known cross-reactivity profile of this compound against human cathepsins?
A1: this compound is a potent inhibitor of human Cathepsin K with an IC50 value of 0.2 nM.[1][2][3][4][5] It exhibits high selectivity against most other human cathepsins. However, some level of inhibition has been observed for other cathepsins, particularly Cathepsin S.
Q2: Why is it important to assess the cross-reactivity of this compound?
A2: Assessing cross-reactivity is crucial because off-target inhibition of other cathepsins can lead to unintended biological consequences and potential side effects. For instance, inhibition of Cathepsin S can interfere with antigen presentation and the immune response. Understanding the selectivity profile helps in interpreting experimental results and predicting potential in vivo effects.
Q3: What are the most common methods to determine the cross-reactivity of this compound?
A3: The most common methods involve in vitro enzyme inhibition assays. These assays measure the concentration of this compound required to inhibit the activity of a specific cathepsin by 50% (IC50 value). Fluorometric assays using specific peptide substrates for each cathepsin are widely used for this purpose.
Q4: Where can I find detailed protocols for performing cathepsin inhibition assays?
A4: While specific protocols can vary between laboratories, a general procedure for a fluorometric enzyme inhibition assay is provided in the "Experimental Protocols" section of this guide. Additionally, several commercial kits are available that provide optimized reagents and detailed instructions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | - Inconsistent pipetting- Instability of this compound in assay buffer- Temperature fluctuations during incubation | - Use calibrated pipettes and practice consistent technique.- Prepare fresh dilutions of this compound for each experiment.- Ensure the plate reader and incubator are properly calibrated and maintain a stable temperature. |
| No inhibition observed for a specific cathepsin | - Inactive enzyme- Incorrect substrate for the cathepsin isoform- this compound concentration range is too low | - Verify enzyme activity using a known inhibitor as a positive control.- Ensure the substrate is specific and appropriate for the target cathepsin.- Test a wider and higher concentration range of this compound. |
| High background fluorescence | - Autohydrolysis of the substrate- Contaminated reagents or microplates | - Run a control with substrate and buffer only to measure background.- Use high-quality, fresh reagents and clean, non-fluorescent microplates. |
| Low signal-to-noise ratio | - Low enzyme concentration- Insufficient incubation time | - Optimize the enzyme concentration to ensure a robust signal.- Increase the incubation time to allow for sufficient substrate turnover. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound against a panel of human cathepsins.
| Cathepsin Isoform | IC50 (nM) | Selectivity vs. Cathepsin K (fold) |
| Cathepsin K | 0.2[1][2][3][4][5] | 1 |
| Cathepsin S | 60[1][3] | 300[6] |
| Cathepsin B | 1034[3] | >5000 |
| Cathepsin L | 2995[3] | >14000 |
| Cathepsin F | >1000-fold selectivity vs Cat K[1][7] | >1000[1][7] |
| Cathepsin V | >1000-fold selectivity vs Cat K[1][7] | >1000[1][7] |
| Cathepsin C | >50000-fold selectivity vs Cat K[1] | >50000[1] |
| Cathepsin H | >50000-fold selectivity vs Cat K[1] | >50000[1] |
| Cathepsin Z | >50000-fold selectivity vs Cat K[1] | >50000[1] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay for Cathepsin Activity (Fluorometric)
This protocol provides a general framework for determining the IC50 value of this compound against various cathepsins. Specific concentrations and incubation times may need to be optimized for each enzyme.
Materials:
-
Recombinant human cathepsins (K, S, B, L, etc.)
-
This compound
-
Specific fluorogenic peptide substrate for each cathepsin (e.g., Z-FR-AMC for Cathepsin L, Z-LR-AMC for Cathepsin K)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
-
Enzyme and Inhibitor Incubation:
-
Add a defined amount of the respective recombinant human cathepsin to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells containing the enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Kinetic Reading:
-
Add the specific fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the fluorophore used (e.g., for AMC, Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against cathepsins.
Potential Off-Target Signaling Pathway: Cathepsin S in Antigen Presentation
Caption: Role of Cathepsin S in MHC Class II antigen presentation and its potential inhibition by this compound.
References
- 1. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jneurology.com [jneurology.com]
- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
Validation & Comparative
Odanacatib vs. Alendronate: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of odanacatib and alendronate, two distinct pharmacological agents developed for the treatment of osteoporosis. The information presented is based on available preclinical data from studies in established animal models of postmenopausal osteoporosis.
Executive Summary
This compound, a selective inhibitor of cathepsin K, and alendronate, a nitrogen-containing bisphosphonate, both effectively increase bone mineral density (BMD) and bone strength in preclinical models. However, they achieve these outcomes through different mechanisms of action, which results in distinct effects on bone turnover and cellular dynamics. This compound primarily inhibits bone resorption by osteoclasts without inducing their apoptosis, leading to a unique profile of bone remodeling. In contrast, alendronate inhibits osteoclast activity and induces their apoptosis, leading to a more pronounced suppression of overall bone turnover. Preclinical head-to-head studies, primarily in ovariectomized (OVX) monkeys and rabbits, provide valuable insights into their comparative efficacy and safety profiles.
Data Presentation
Table 1: Comparative Effects on Bone Mineral Density (BMD) in Ovariectomized (OVX) Monkeys
| Parameter | This compound | Alendronate | Vehicle (Control) | Study Duration | Animal Model | Source |
| Lumbar Spine aBMD (% change from baseline) | +11.4% | +6.4% | Not specified | 20 months | Rhesus Monkeys | [1] |
| Lumbar Spine trabecular vBMD (% change from baseline) | +13.7% | Not specified | Not specified | 18 months | Rhesus Monkeys | [2] |
| Femoral Neck integral vBMD (% change from baseline) | +9.0% | Not specified | Not specified | 18 months | Rhesus Monkeys | [2] |
| Femoral Neck Cortical Thickness (% change from baseline) | +22.5% | Not specified | Not specified | 18 months | Rhesus Monkeys | [2] |
| Femoral Neck Cortical BMC (% change from baseline) | +21.8% | +8.7% (vs. This compound) | Not specified | 18 months | Rhesus Monkeys | [2] |
aBMD: areal Bone Mineral Density; vBMD: volumetric Bone Mineral Density; BMC: Bone Mineral Content
Table 2: Comparative Effects on Bone Turnover Markers in Ovariectomized (OVX) Monkeys
| Marker | This compound (Low Dose) | Alendronate | Vehicle (Control) | Study Duration | Animal Model | Source |
| Urinary N-telopeptide (uNTx) | Significantly Reduced | Significantly Reduced | - | 20 months | Rhesus Monkeys | [2] |
| Serum C-telopeptide (sCTx) | Significantly Reduced | Significantly Reduced | - | 20 months | Rhesus Monkeys | [2] |
| Serum procollagen type I N-terminal propeptide (sP1NP) | Reduced (less than Alendronate) | Reduced | - | 20 months | Rhesus Monkeys | [2] |
| Serum bone-specific alkaline phosphatase (sBSAP) | Reduced (less than Alendronate) | Reduced | - | 20 months | Rhesus Monkeys | [2] |
Table 3: Comparative Effects on Biomechanical Strength in Ovariectomized (OVX) Animals
| Parameter | This compound | Alendronate | Vehicle (Control) | Study Duration | Animal Model | Source |
| Lumbar Spine Strength | Increased | Increased | - | Not specified | Rhesus Monkeys | [1] |
| Trabecular Bone Material Properties (Young's Modulus) | Maintained normal | Maintained normal | - | 20 months | Rhesus Monkeys | [3][4] |
Experimental Protocols
Ovariectomized (OVX) Monkey Model of Postmenopausal Osteoporosis
-
Animal Model: Adult female rhesus monkeys (Macaca mulatta) or cynomolgus monkeys are commonly used. Ovariectomy is performed to induce estrogen deficiency, mimicking postmenopausal bone loss.
-
Treatment Groups: Animals are typically randomized into three groups: this compound, Alendronate, and a vehicle control group.
-
Dosage and Administration:
-
Study Duration: Preclinical studies in monkeys are often long-term, ranging from 18 to 20 months, to assess chronic effects on bone remodeling and strength.[2][3]
-
Key Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) and quantitative computed tomography (QCT) at various skeletal sites, including the lumbar spine and femur.[2]
-
Bone Turnover Markers: Serum and urine samples are collected periodically to measure markers of bone resorption (e.g., uNTx, sCTx) and bone formation (e.g., sP1NP, sBSAP).[2]
-
Biomechanical Testing: At the end of the study, bones (e.g., vertebrae, femurs) are harvested for ex vivo biomechanical testing, such as compression and three-point bending tests, to determine bone strength, stiffness, and toughness.[3]
-
Histomorphometry: Bone biopsies are taken to analyze cellular and structural changes, including osteoclast and osteoblast numbers, and bone formation rates.
-
Ovariectomized (OVX) Rabbit Model
-
Animal Model: Skeletally mature female New Zealand white rabbits are used. Bilateral ovariectomy is performed to induce estrogen deficiency.
-
Treatment and Study Design: Similar to the monkey model, rabbits are randomized to receive this compound, alendronate, or a vehicle control. Studies have been conducted for durations of up to 27 weeks.[5]
-
Dosage and Administration:
-
This compound: Administered orally.
-
Alendronate: Administered via subcutaneous injection.
-
-
Outcome Measures: The primary endpoints are similar to those in the monkey model, including BMD measurements, analysis of bone turnover markers, and biomechanical testing of harvested bones.
Mechanism of Action and Signaling Pathways
This compound: Selective Cathepsin K Inhibition
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[6][7] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix. By inhibiting cathepsin K, this compound directly reduces bone resorption. A key feature of this compound's mechanism is that it does not cause osteoclast apoptosis.[8][9] This allows for the continued presence of osteoclasts, which are thought to play a role in signaling to osteoblasts to initiate bone formation, potentially explaining the observed maintenance of bone formation with this compound treatment.[10]
Caption: this compound's mechanism of action.
Alendronate: Inhibition of the Mevalonate Pathway
Alendronate is a nitrogen-containing bisphosphonate that targets osteoclasts.[11][12] It binds to hydroxyapatite in the bone matrix and is taken up by osteoclasts during bone resorption. Inside the osteoclast, alendronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[12][13] This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[6] These proteins are crucial for maintaining the osteoclast's cytoskeleton, ruffled border formation, and survival. The disruption of these processes leads to osteoclast inactivation and ultimately apoptosis.[11]
Caption: Alendronate's mechanism of action.
Experimental Workflow Comparison
The preclinical evaluation of this compound and alendronate typically follows a standardized workflow in animal models of osteoporosis.
Caption: Preclinical experimental workflow.
Conclusion
Preclinical studies demonstrate that both this compound and alendronate are effective in preventing bone loss and improving bone strength in animal models of postmenopausal osteoporosis. This compound's unique mechanism of inhibiting bone resorption without eliminating osteoclasts results in a different bone turnover profile compared to alendronate, which suppresses overall bone remodeling more profoundly by inducing osteoclast apoptosis. The long-term implications of these different mechanisms on bone quality and fracture risk were the subject of extensive clinical investigation. While this compound's development was discontinued due to an increased risk of stroke observed in clinical trials, the preclinical data highlighted in this guide provide valuable comparative insights for researchers in the field of bone biology and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of this compound on bone turnover markers, bone density and geometry of the spine and hip of ovariectomized monkeys: a head-to-head comparison with alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term treatment with this compound maintains normal trabecular biomechanical properties in ovariectomized adult monkeys as demonstrated by micro-CT-based finite element analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment with this compound maintains normal trabecular biomechanical properties in ovariectomized adult monkeys as demonstrated by micro-CT-based finite element analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bone Resorption Inhibitors this compound and Alendronate Affect Post-Osteoclastic Events Differently in Ovariectomized Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in reducing bone loss due to endodontic disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
- 12. ClinPGx [clinpgx.org]
- 13. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Odanacatib vs. Denosumab: A Comparative Analysis of Bone Density Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of odanacatib and denosumab, two distinct pharmacological agents investigated for the management of osteoporosis. The primary focus of this analysis is their respective performance in clinical studies concerning bone mineral density (BMD), supported by experimental data on bone turnover markers. It is important to note that the development of this compound was discontinued by Merck in 2016 due to an increased risk of stroke observed in clinical trials.[1] Denosumab, however, is an approved and widely used treatment for osteoporosis.
Mechanism of Action: A Tale of Two Pathways
This compound and denosumab employ fundamentally different mechanisms to inhibit bone resorption.
This compound is a selective and reversible inhibitor of cathepsin K, a cysteine protease predominantly expressed by osteoclasts.[2][3] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[2][4][5] By inhibiting this enzyme, this compound reduces the breakdown of bone matrix by osteoclasts without significantly affecting their viability or number.[3][4][6]
Denosumab is a fully human monoclonal antibody that targets and binds with high affinity to the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[7][8][9][10][11] RANKL is a key cytokine essential for the formation, function, and survival of osteoclasts.[7][8][10] By preventing the interaction of RANKL with its receptor, RANK, on the surface of osteoclasts and their precursors, denosumab inhibits osteoclastogenesis and bone resorption.[7][8][11]
References
- 1. Newer Therapies for Osteoporosis: A Systematic Review [japi.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Denosumab: mechanism of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Odanacatib vs. Other Cathepsin K Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the degradation of bone matrix proteins, particularly type I collagen. Its central role in bone resorption has made it an attractive target for the development of novel anti-resorptive therapies for osteoporosis. This guide provides a detailed comparison of the efficacy of Odanacatib, a once-promising cathepsin K inhibitor, with other notable inhibitors such as Balicatib and Relacatib, supported by experimental data from clinical and preclinical studies.
Mechanism of Action: The Role of Cathepsin K Inhibition
Cathepsin K inhibitors act by binding to the active site of the enzyme, thereby preventing the breakdown of collagen and other bone matrix components by osteoclasts. This leads to a reduction in bone resorption. A key characteristic of this class of drugs is the potential to uncouple bone resorption from bone formation, a feature that distinguishes them from other anti-resorptive agents like bisphosphonates. While bone resorption is inhibited, the signaling pathways that stimulate bone formation by osteoblasts may remain partially active.
The signaling cascade leading to cathepsin K expression and activation is primarily driven by the interaction of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) with its receptor RANK on osteoclast precursors. This interaction triggers downstream signaling pathways, including NF-κB and MAPK, which ultimately lead to the transcription and activation of cathepsin K.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound, Balicatib, and Relacatib from key clinical and preclinical studies.
Table 1: Change in Bone Mineral Density (BMD)
| Inhibitor | Study Phase | Population | Treatment | Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Femoral Neck BMD Change (%) | Reference |
| This compound | Phase III (LOFT) | Postmenopausal Women | 50 mg weekly | 5 years | +11.2 (vs. placebo) | +9.5 (vs. placebo) | - | [1] |
| This compound | Phase II | Postmenopausal Women | 50 mg weekly | 2 years | +5.7 (vs. placebo) | +4.1 (vs. placebo) | - | [2] |
| This compound | Phase II Extension | Postmenopausal Women | 50 mg weekly | 3 years | +7.9 (from baseline) | +5.8 (from baseline) | +5.0 (from baseline) | [2] |
| Balicatib | Phase II | Postmenopausal Women | 50 mg daily | 1 year | Similar to bisphosphonates | Similar to bisphosphonates | - | [3][4] |
| Balicatib | Preclinical | Ovariectomized Monkeys | 3, 10, 30 mg/kg twice daily | 18 months | Significant increase vs. control | Significant increase vs. control | - | [5] |
| Relacatib | Preclinical | Ovariectomized Monkeys | 1, 3, 10 mg/kg/day | 9 months | Dose-dependent preservation | Significant preservation of total vBMD | - | [6] |
Table 2: Effect on Bone Turnover Markers
| Inhibitor | Study Phase | Population | Treatment | Duration | Bone Resorption Marker Change (%) | Bone Formation Marker Change (%) | Reference |
| This compound | Phase III (LOFT) | Postmenopausal Women | 50 mg weekly | 60 months | Persistent reduction in sNTx, uNTx/Cr | Partial initial reduction, then return to baseline | [1] |
| This compound | Phase II | Postmenopausal Women | 50 mg weekly | 12 months | sCTx: -57 (from baseline) | s-BSAP: -18 (from baseline) | [7] |
| Balicatib | Phase II | Postmenopausal Women | 50 mg daily | 1 month | sCTx: -61, uNTx: -55 | No significant change | [8] |
| Relacatib | Preclinical | Ovariectomized Monkeys | 1, 3, 10 mg/kg/day | 9 months | Significant reduction in urinary N-telopeptide | Reduced at cancellous sites, preserved in cortical bone | [6] |
Experimental Protocols
Detailed methodologies for the key cited studies are provided below to allow for critical evaluation of the presented data.
This compound: Long-Term this compound Fracture Trial (LOFT) - Phase III
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[9]
-
Participants: Over 16,000 postmenopausal women aged 65 years or older with a bone mineral density (BMD) T-score of -2.5 or less at the total hip or femoral neck, or a history of radiographic vertebral fracture and a T-score of -1.5 or less.[9]
-
Intervention: Participants were randomized to receive either 50 mg of this compound or a placebo once weekly. All participants also received vitamin D3 (5600 IU weekly) and calcium supplements to ensure a total daily intake of approximately 1200 mg.[9]
-
Primary Efficacy Endpoints: The primary outcomes were the incidence of new morphometric vertebral fractures, clinical hip fractures, and clinical non-vertebral fractures.[9]
-
BMD Measurement: Areal BMD was assessed using dual-energy X-ray absorptiometry (DXA) at the lumbar spine, total hip, and femoral neck at baseline and at specified follow-up intervals.
-
Bone Turnover Markers: Serum and urine samples were collected at baseline and at various time points throughout the study to measure markers of bone resorption (e.g., serum C-telopeptide of type I collagen [sCTx], urinary N-telopeptide of type I collagen [uNTx]) and bone formation (e.g., serum bone-specific alkaline phosphatase [BSAP], serum procollagen type I N-terminal propeptide [sPINP]).[1]
Balicatib: Phase II Study
-
Study Design: A randomized, placebo-controlled trial.[3]
-
Participants: 675 postmenopausal women with a lumbar spine BMD T-score of less than -2.[3]
-
Intervention: Participants were randomized to receive daily oral doses of Balicatib (5 mg, 10 mg, 25 mg, or 50 mg) or a placebo. All patients also received calcium and vitamin D supplements.[3]
-
Primary Efficacy Endpoints: Changes in BMD at the spine and hip.[3]
-
BMD Measurement: BMD was measured using dual-energy X-ray absorptiometry (DXA).[3]
-
Bone Turnover Markers: Levels of bone formation and resorption biomarkers were measured.[3]
Relacatib: Preclinical Study in Ovariectomized Monkeys
-
Animal Model: Ovariectomized adult female cynomolgus monkeys, a well-established model for postmenopausal osteoporosis.[6]
-
Intervention: Monkeys were treated with daily oral doses of Relacatib (1, 3, or 10 mg/kg/day), a vehicle control, or alendronate (a bisphosphonate) for 9 months.[6]
-
Efficacy Assessment:
-
Bone Turnover Markers: Urinary N-telopeptide was measured to assess bone resorption.[6]
-
BMD: Areal BMD of the distal femur and volumetric BMD of the femoral neck were measured.[6]
-
Histomorphometry: Bone histomorphometry was performed on bone biopsies to assess indices of bone resorption and formation at both cancellous and cortical sites.[6]
-
Summary and Conclusion
This compound demonstrated significant efficacy in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis.[1] Its effect on bone turnover markers suggested a partial uncoupling of bone resorption and formation, a potentially advantageous characteristic. However, the development of this compound was halted due to an increased risk of stroke.[10]
Balicatib also showed promise in increasing BMD, with an efficacy comparable to bisphosphonates.[3][4] However, its development was discontinued due to off-target effects, most notably morphea-like skin lesions.[10] Relacatib demonstrated efficacy in reducing bone resorption and preserving bone mass in preclinical models, but its development was also halted.[6][11]
The journey of these cathepsin K inhibitors highlights both the potential of this therapeutic target and the challenges in developing selective and safe drugs. While none of these specific agents have reached the market, the wealth of data generated from their development provides valuable insights for future research in osteoporosis and other bone-related diseases. The distinct mechanism of action of cathepsin K inhibitors continues to be an area of interest for developing novel therapies that may offer advantages over existing treatments.
References
- 1. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [ma1.mdedge.com]
- 4. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with a potent cathepsin K inhibitor preserves cortical and trabecular bone mass in ovariectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Anti-Fracture Efficacy and Safety in Postmenopausal Women with Osteoporosis: Results from the Phase III Long-Term this compound Fracture Trial - ACR Meeting Abstracts [acrabstracts.org]
- 10. mdpi.com [mdpi.com]
- 11. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Odanacatib's Impact on Bone Turnover Markers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Odanacatib's effect on bone turnover markers against other leading osteoporosis treatments. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Quantitative Comparison of Bone Turnover Markers
The following table summarizes the percentage change from baseline in key bone turnover markers for this compound and two common alternatives, Alendronate (a bisphosphonate) and Denosumab (a RANKL inhibitor). These markers include the bone resorption marker C-terminal telopeptide of type I collagen (CTX) and the bone formation marker procollagen type I N-terminal propeptide (P1NP).
| Treatment | Study Population | Duration | Change in sCTX (Bone Resorption) | Change in sP1NP (Bone Formation) | Source |
| This compound | Ovariectomized Rhesus Monkeys | 20 months | Reduced (specific % not stated) | Reduced to a lesser degree than Alendronate | [1] |
| Postmenopausal Women | 2 years | Significantly lower vs. placebo | Initially decreased, but no difference from placebo by 2 years | [2][3] | |
| Alendronate | Ovariectomized Rhesus Monkeys | 20 months | Effectively reduced | More significant reduction than low-dose this compound | [1] |
| Postmenopausal Women | 12 months | - | - | [4] | |
| Denosumab | Postmenopausal Women | 12 months | Significantly greater reduction than Alendronate | Significantly greater reduction than Alendronate | [4] |
Experimental Protocols
Measurement of Serum C-terminal telopeptide of type I collagen (sCTX)
Principle: The concentration of sCTX, a marker of bone resorption, is typically determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for at least 30 minutes at room temperature.
-
Centrifuge at 1,000-2,000 x g for 15-20 minutes.
-
Aliquot the serum and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]
-
-
ELISA Procedure (based on a typical commercial kit):
-
A microplate pre-coated with a monoclonal antibody specific to CTX-I is used.[6]
-
Standards and prepared serum samples are added to the wells and incubated to allow the CTX to bind to the immobilized antibody.
-
The wells are washed to remove unbound substances.
-
A biotin-conjugated anti-CTX antibody is added, which binds to the captured CTX, forming a sandwich.
-
After another wash, a streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotin.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of sCTX in the samples is determined by comparing their absorbance to a standard curve.[6]
-
Measurement of Serum Procollagen Type I N-Terminal Propeptide (sP1NP)
Principle: The concentration of sP1NP, a marker of bone formation, is also commonly measured using a sandwich ELISA.
Detailed Methodology:
-
Sample Collection and Preparation:
-
ELISA Procedure (based on a typical commercial kit):
-
Similar to the sCTX assay, a microplate pre-coated with an anti-P1NP antibody is used.
-
Standards and serum samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the color development is proportional to the amount of P1NP.
-
The reaction is stopped, and the absorbance is read.
-
The concentration is calculated from a standard curve.[8]
-
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action
This compound is a selective inhibitor of Cathepsin K, a cysteine protease highly expressed in osteoclasts.[9] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[9] By inhibiting Cathepsin K, this compound reduces bone resorption without significantly affecting the number of osteoclasts.[10]
Caption: this compound inhibits Cathepsin K in osteoclasts.
Alendronate's Mechanism of Action
Alendronate is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption. It achieves this by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway within osteoclasts.[11][12] This disruption of the mevalonate pathway interferes with the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.[11][12]
References
- 1. Effect of this compound on bone turnover markers, bone density and geometry of the spine and hip of ovariectomized monkeys: a head-to-head comparison with alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bone density, turnover, and estimated strength in postmenopausal women treated with this compound: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of denosumab and alendronate on BMD and biochemical markers of bone turnover in postmenopausal women with low bone mass: a randomized, blinded, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human C-terminal telopeptides of type I collagen (CTX-I) Elisa Kit – AFG Scientific [afgsci.com]
- 6. Human CTXI(Cross Linked C-telopeptide of Type I Collagen) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. This compound, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. pharmacyfreak.com [pharmacyfreak.com]
Odanacatib's Safety Profile: A Comparative Analysis for Drug Development Professionals
An in-depth examination of the clinical safety data for the cathepsin K inhibitor, odanacatib, in the context of other osteoporosis therapies, providing crucial insights for researchers and drug development professionals.
This compound, a selective and reversible inhibitor of cathepsin K, was a promising investigational treatment for osteoporosis. Its unique mechanism of action, which involves inhibiting bone resorption without suppressing bone formation, offered a potential advantage over existing therapies. However, its clinical development was halted due to an increased risk of stroke observed in the pivotal Phase III Long-Term this compound Fracture Trial (LOFT). This guide provides a detailed comparative analysis of this compound's safety profile, juxtaposed with established osteoporosis treatments, including the bisphosphonate alendronate, the RANKL inhibitor denosumab, and the anabolic agent teriparatide.
Mechanism of Action: A Double-Edged Sword?
This compound selectively inhibits cathepsin K, a cysteine protease highly expressed in osteoclasts, which is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[1][2] By inhibiting this enzyme, this compound effectively reduces bone resorption. Unlike bisphosphonates, which can lead to osteoclast apoptosis, this compound preserves osteoclast viability, which was hypothesized to allow for continued signaling to osteoblasts and thereby maintain bone formation.[3]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Comparative Safety Profile: this compound vs. Other Osteoporosis Agents
The safety of this compound was extensively evaluated in the LOFT study, a large, randomized, double-blind, placebo-controlled trial involving over 16,000 postmenopausal women with osteoporosis.[4] While demonstrating efficacy in reducing fracture risk, the trial revealed key safety concerns that ultimately led to the discontinuation of its development.[5]
Cardiovascular Safety
A critical finding from the LOFT trial was a statistically significant increased risk of stroke in patients treated with this compound compared to placebo.[6] This observation was a primary driver in the decision to halt the drug's development.
| Adverse Event | This compound (n=8043) | Placebo (n=8028) | Hazard Ratio (95% CI) | p-value |
| Stroke | 1.7% (136) | 1.3% (104) | 1.32 (1.02-1.70) | 0.034 |
| Atrial Fibrillation/Flutter (New Onset) | 1.4% (112) | 1.2% (96) | 1.18 (0.90-1.55) | 0.24 |
| Major Adverse Cardiovascular Events (MACE) | 2.7% (215) | 2.4% (194) | 1.12 (0.93-1.36) | - |
| All-cause Mortality | 5.0% (401) | 4.4% (356) | 1.13 (0.98-1.30) | 0.10 |
| Data from the Long-Term this compound Fracture Trial (LOFT) and its extension.[1][7][8] |
In comparison, other osteoporosis medications have varied cardiovascular safety profiles. While bisphosphonates are generally considered to have a neutral effect on major adverse cardiovascular events, some studies have suggested a potential increased risk of atrial fibrillation with zoledronic acid.[8] Denosumab has not been associated with an increased risk of cardiovascular events in its pivotal trials.[9][10] Teriparatide's label mentions palpitations and dizziness, but a clear association with major cardiovascular events has not been established.[11]
Figure 2: Conceptual diagram of the comparative cardiovascular risk profiles.
Dermatological Adverse Events
Another safety signal that emerged with cathepsin K inhibitors was the occurrence of morphea-like skin lesions. In the LOFT trial, these were observed more frequently in the this compound group.
| Adverse Event | This compound (n=8357) | Placebo (n=8356) | Incidence |
| Morphea-like Skin Lesions | 12 | 3 | 0.1% vs <0.1% |
| Data from the Long-Term this compound Fracture Trial (LOFT).[1] |
These skin lesions were a concern as a previous cathepsin K inhibitor, balicatib, had its development terminated due to similar, though more frequent, cutaneous side effects.[7] For other osteoporosis drugs like alendronate, denosumab, and teriparatide, morphea-like skin reactions are not typically reported as a significant adverse event.
Musculoskeletal Safety
While effective in preventing osteoporotic fractures, this compound was associated with a small number of atypical femoral shaft fractures, a rare but serious adverse event also linked to long-term bisphosphonate use.
| Adverse Event | This compound (n=8357) | Placebo (n=8356) | Incidence |
| Atypical Femoral Shaft Fractures | 5 | 0 | 0.1% vs 0% |
| Data from the Long-Term this compound Fracture Trial (LOFT).[1] |
Osteonecrosis of the jaw (ONJ), another rare but serious event associated with bisphosphonates and denosumab, was not observed in the this compound group in the LOFT trial.[1]
Experimental Protocols: The LOFT Study
The Long-Term this compound Fracture Trial (LOFT) was a pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 16,713 postmenopausal women aged 65 years or older with osteoporosis, defined by a bone mineral density (BMD) T-score of ≤ -2.5 at the femoral neck or total hip, or a T-score of ≤ -1.5 with a prior vertebral fracture.[4]
-
Intervention: Participants were randomized to receive either this compound 50 mg or a matching placebo orally once weekly. All participants also received vitamin D3 and calcium supplementation.[4]
-
Primary Efficacy Endpoints: The three primary endpoints were the incidence of new morphometric vertebral fractures, clinical hip fractures, and clinical non-vertebral fractures.[4]
-
Safety Monitoring and Adjudication: A prespecified list of adverse events of special interest was established for adjudication by independent, blinded clinical endpoint committees (CECs). These included cardiovascular events (stroke, myocardial infarction, etc.), morphea-like skin lesions, atypical femoral fractures, and osteonecrosis of the jaw. The adjudication process involved a systematic review of all relevant source documents by a panel of experts to ensure a standardized and unbiased assessment of safety events.[4]
Figure 3: A generalized workflow for the adjudication of adverse events in a clinical trial.
Conclusion
The development of this compound highlights the critical importance of a thorough and ongoing assessment of a drug's safety profile, even for a compound with a promising and novel mechanism of action. While this compound demonstrated significant efficacy in reducing fracture risk, the increased risk of stroke was a serious and ultimately prohibitive safety concern. This comparative analysis underscores the complex benefit-risk considerations inherent in the development of new therapies for osteoporosis. For researchers and drug development professionals, the story of this compound serves as a crucial case study, emphasizing the need for robust cardiovascular safety assessments in the development of all new therapeutics, particularly those intended for long-term use in an older population. The data also reinforces the importance of vigilant monitoring for unexpected adverse events that may be class-specific, such as the morphea-like skin lesions observed with cathepsin K inhibitors.
Comparative Safety Data of Other Osteoporosis Medications
For a comprehensive comparison, the following tables summarize key safety findings from the prescribing information and clinical trials of alendronate, denosumab, and teriparatide.
Alendronate (Bisphosphonate)
| Adverse Event | Alendronate (10 mg/day) | Placebo |
| Upper GI Adverse Events | Similar to Placebo | - |
| Abdominal Pain | 6.6% | 4.8% |
| Dyspepsia | 3.6% | 3.5% |
| Esophageal Ulcer | 1.5% | 0.0% |
| Atypical Femoral Fractures | Rare, risk increases with duration of use | - |
| Osteonecrosis of the Jaw (ONJ) | Rare | - |
| Data from the Fracture Intervention Trial (FIT) and alendronate prescribing information.[5][12][13] |
Denosumab (RANKL Inhibitor)
| Adverse Event | Denosumab (60 mg every 6 months) | Placebo |
| Back pain | 34.7% | 34.4% |
| Pain in extremity | 11.6% | 11.3% |
| Musculoskeletal pain | 7.6% | 7.3% |
| Hypercholesterolemia | 7.2% | 6.4% |
| Cystitis | 5.9% | 5.7% |
| Serious Infections | 4.0% | 3.3% |
| Hypocalcemia | 1.7% | 0.4% |
| Osteonecrosis of the Jaw (ONJ) | Rare | - |
| Atypical Femoral Fractures | Rare | - |
| Data from the FREEDOM trial and Prolia® prescribing information.[9][10] |
Teriparatide (Anabolic Agent)
| Adverse Event | Teriparatide (20 mcg/day) | Placebo |
| Pain | 21.3% | 20.5% |
| Nausea | 8.5% | 5.9% |
| Arthralgia | 10.1% | 10.1% |
| Dizziness | 8.0% | 4.9% |
| Leg cramps | 2.6% | 1.3% |
| Hypercalcemia (transient) | 11% | 2% |
| Data from clinical trials of postmenopausal women with osteoporosis and Forteo® prescribing information.[11][14] |
References
- 1. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sgecm.org.tw [sgecm.org.tw]
- 3. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cardiovascular Safety of Anti-Osteoporosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. Cardiovascular Safety of Romosozumab Compared to Commonly Used Anti-osteoporosis Medications in Postmenopausal Osteoporosis: A Systematic Review and Network Meta-analysis of Randomized Controlled Trials | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Table 16, Summary of Safety Results - Denosumab (Prolia) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The clinical tolerability profile of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolerability of alendronate: Comparison group taking placebo should have been included - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and effectiveness of daily teriparatide in a prospective observational study in patients with osteoporosis at high risk of fracture in Japan: final report - PMC [pmc.ncbi.nlm.nih.gov]
Odanacatib vs. Zoledronic Acid: A Comparative Guide to Bone Resorption Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Odanacatib and Zoledronic acid, two potent inhibitors of bone resorption, albeit with distinct mechanisms of action. While both drugs have demonstrated efficacy in increasing bone mineral density and reducing fracture risk, their pharmacological profiles, clinical outcomes from major trials, and developmental statuses differ significantly. This document synthesizes available experimental data to offer an objective comparison for research and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and Zoledronic acid inhibit bone resorption through entirely different molecular pathways, targeting distinct aspects of osteoclast function.
This compound: Selective Inhibition of Cathepsin K
This compound is a selective, reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1] By inhibiting this enzyme, this compound effectively reduces the breakdown of bone matrix proteins, thereby decreasing bone resorption.[1] A key feature of this compound's mechanism is that it inhibits bone resorption without inducing osteoclast apoptosis (cell death).[2] This allows for the potential of uncoupling bone resorption from bone formation, a topic of significant interest in osteoporosis research.
Zoledronic Acid: Inhibition of the Mevalonate Pathway
Zoledronic acid is a potent, nitrogen-containing bisphosphonate.[3] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[3][4] The mevalonate pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rac) that are vital for osteoclast function, survival, and cytoskeletal organization.[3][5] By inhibiting FPPS, Zoledronic acid disrupts these processes, leading to osteoclast apoptosis and a profound reduction in bone resorption.[4][5]
Head-to-Head Clinical Trial Data
Direct head-to-head clinical trials comparing this compound and Zoledronic acid in postmenopausal osteoporosis are scarce, primarily due to the discontinuation of this compound's development. However, a small, 4-week, double-blind, randomized controlled trial was conducted in women with breast cancer and bone metastases.[5]
| Parameter | This compound (5 mg daily) | Zoledronic Acid (4 mg IV once) |
| Number of Patients | 29 | 14 |
| Primary Endpoint | Mean percent change in urinary N-telopeptide of type I collagen (uNTx) at week 4 | Mean percent change in urinary N-telopeptide of type I collagen (uNTx) at week 4 |
| Result | -77% (95% CI, -82 to -71) | -73% (95% CI, -80 to -62) |
| Conclusion | This compound suppressed uNTx to a similar extent as Zoledronic acid after 4 weeks of treatment.[5] | This compound suppressed uNTx to a similar extent as Zoledronic acid after 4 weeks of treatment.[5] |
Table 1: Comparison of this compound and Zoledronic Acid in Women with Breast Cancer and Bone Metastases [5]
Major Clinical Trials: Efficacy and Safety Profiles
The following tables summarize data from the pivotal clinical trials for each drug in the treatment of postmenopausal osteoporosis.
This compound: The LOFT (Long-Term this compound Fracture Trial)
The LOFT was a large, randomized, double-blind, placebo-controlled Phase III trial.[2][6]
| Parameter | This compound (50 mg weekly) | Placebo |
| Participants | 8,357 postmenopausal women | 8,356 postmenopausal women |
| Duration | Up to 5 years | Up to 5 years |
| Fracture Risk Reduction | ||
| Hip Fractures | 47% relative risk reduction[7] | - |
| Non-Vertebral Fractures | 23% relative risk reduction[7] | - |
| Vertebral Fractures | 72% relative risk reduction[7] | - |
| Bone Mineral Density (BMD) Increase (at 5 years) | ||
| Lumbar Spine | Progressive increase[7] | - |
| Total Hip | Progressive increase[7] | - |
| Bone Turnover Markers | ||
| Resorption (e.g., uNTx/Cr, sNTx) | Persistent reduction[8] | - |
| Formation (e.g., sPINP, sBSAP) | Partial reduction in the first 6 months, approaching baseline by months 48-60[8] | - |
| Adverse Events of Note | Adjudicated morphea-like skin lesions and an increased risk of stroke were observed.[7] | - |
Table 2: Key Outcomes from the this compound LOFT Trial [2][6][7][8]
Zoledronic Acid: The HORIZON (Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly) Pivotal Fracture Trial
The HORIZON trial was a landmark study for Zoledronic acid in postmenopausal osteoporosis.[9][10]
| Parameter | Zoledronic Acid (5 mg IV yearly) | Placebo |
| Participants | 3,889 postmenopausal women | 3,876 postmenopausal women |
| Duration | 3 years | 3 years |
| Fracture Risk Reduction (at 3 years) | ||
| Hip Fractures | 41% risk reduction (1.4% vs 2.5%)[9] | - |
| Non-Vertebral Fractures | 25% risk reduction (8.0% vs 10.7%)[9] | - |
| Morphometric Vertebral Fractures | 70% risk reduction (3.3% vs 10.9%)[9] | - |
| Clinical Vertebral Fractures | 77% risk reduction (0.5% vs 2.6%)[9] | - |
| Bone Mineral Density (BMD) Increase (at 3 years) | ||
| Lumbar Spine | 6.71% | - |
| Total Hip | 6.02% | - |
| Bone Turnover Markers | ||
| Resorption (β-CTX) | Median decrease of 50%[11] | - |
| Formation (PINP) | Median decrease of 56%[11] | - |
| Adverse Events of Note | Transient post-infusion symptoms (flu-like symptoms).[9] Concerns regarding osteonecrosis of the jaw and atypical femoral fractures have been associated with long-term bisphosphonate use. | - |
Table 3: Key Outcomes from the Zoledronic Acid HORIZON Pivotal Fracture Trial [9][10][11]
Experimental Protocols: An Overview
This compound LOFT Trial Methodology
The LOFT study was a multicenter, randomized, double-blind, placebo-controlled trial involving 16,713 postmenopausal women aged 65 years or older with osteoporosis.[2][6] Participants were randomized to receive either 50 mg of this compound or a placebo once weekly.[2] All participants also received weekly vitamin D3 and calcium supplementation as needed.[2] The primary endpoints were the incidence of new radiographic vertebral fractures, clinical hip fractures, and clinical non-vertebral fractures.[2] Secondary endpoints included changes in BMD at various sites and levels of bone turnover markers.[2]
Zoledronic Acid HORIZON Trial Methodology
The HORIZON Pivotal Fracture Trial was a randomized, double-blind, placebo-controlled study that enrolled 7,765 postmenopausal women with osteoporosis.[9][10] Participants were assigned to receive either a single 5 mg intravenous infusion of Zoledronic acid or a placebo annually for three years.[9] All participants received daily supplemental calcium and vitamin D. The co-primary endpoints were the incidence of new vertebral fractures and hip fractures over the three-year period.[9] Secondary endpoints included non-vertebral fractures, changes in BMD, and bone turnover markers.[9]
Summary and Conclusion
This compound and Zoledronic acid represent two distinct and effective approaches to inhibiting bone resorption. This compound, through its selective inhibition of cathepsin K, offered the potential for a novel mechanism that spared osteoclasts, which theoretically could lead to a more favorable balance between bone resorption and formation. Clinical trial data from the LOFT study demonstrated significant reductions in fracture risk and progressive increases in BMD.[7] However, the development of this compound was halted due to safety concerns, specifically an increased risk of stroke.[7]
Zoledronic acid, a well-established bisphosphonate, has a proven and potent mechanism of action that induces osteoclast apoptosis. The HORIZON trial firmly established its efficacy in reducing vertebral, non-vertebral, and hip fractures, along with substantial increases in BMD.[9] While it is associated with post-infusion symptoms and, like other potent bisphosphonates, carries a rare risk of osteonecrosis of the jaw and atypical femoral fractures with long-term use, it remains a cornerstone in the management of osteoporosis.
For researchers and drug development professionals, the story of this compound and Zoledronic acid highlights the ongoing quest for novel anti-resorptive therapies with improved safety profiles and potentially more physiological effects on bone remodeling. The distinct pathways these two drugs target provide valuable insights into the complex biology of bone metabolism and offer different templates for future therapeutic interventions.
References
- 1. Phase 3 Fracture Trial Of this compound For Osteoporosis – Baseline Characteristics and Study Design - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novctrd.com [novctrd.com]
- 4. panoramaortho.com [panoramaortho.com]
- 5. The cathepsin K inhibitor this compound suppresses bone resorption in women with breast cancer and established bone metastases: results of a 4-week, double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zoledronic acid infusion for prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the role of zoledronic acid in treatment of postmenopausal osteoporosis women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of yearly zoledronic acid 5 mg on bone turnover markers and relation of PINP with fracture reduction in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Odanacatib and Bisphosphonates in Osteoporosis Research
For Immediate Release
This guide provides a detailed, data-driven comparison of the investigational cathepsin K inhibitor, Odanacatib, and the widely established class of drugs, bisphosphonates, for the treatment of osteoporosis. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, clinical efficacy, and safety profiles based on key clinical trial data.
Mechanism of Action: A Tale of Two Pathways
This compound and bisphosphonates both aim to reduce bone resorption but achieve this through distinct molecular pathways.
This compound is a selective and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, which constitutes about 90% of the organic bone matrix.[2] By inhibiting this enzyme, this compound reduces the breakdown of the bone matrix, thereby decreasing bone resorption without causing osteoclast cell death.[3] This unique mechanism preserves the signaling between osteoclasts and osteoblasts, which is thought to allow for continued bone formation.[1][4]
Bisphosphonates are synthetic analogs of pyrophosphate that bind with high affinity to hydroxyapatite crystals in the bone mineral.[5] They are internalized by osteoclasts during bone resorption. Nitrogen-containing bisphosphonates, the more potent class, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6][7] This inhibition disrupts the formation of essential lipids required for the post-translational modification (prenylation) of small GTPase signaling proteins. The disruption of this process interferes with osteoclast function, leading to cytoskeletal abnormalities, detachment from the bone surface, and ultimately, apoptosis (programmed cell death).[6][8]
Comparative Efficacy: Bone Mineral Density and Fracture Risk
Clinical trials have provided quantitative data on the efficacy of both this compound and various bisphosphonates in increasing bone mineral density (BMD) and reducing fracture risk.
Bone Mineral Density (BMD) Gains
The following table summarizes the percentage change in BMD from baseline observed in key clinical trials.
| Drug (Trial) | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change |
| This compound 50mg weekly (LOFT) | 5 years | +11.2% (vs. Placebo)[6] | +9.5% (vs. Placebo)[6] | N/A |
| This compound 50mg weekly | 2 years | +5.5% (vs. Placebo)[1] | +3.2% (vs. Placebo)[1] | N/A |
| Alendronate 10mg daily (FIT) | 3 years | +8.8% (vs. Placebo) | +7.2% (vs. Placebo) | +5.9% (vs. Placebo) |
| Risedronate 5mg daily (VERT) | 3 years | +5.4% (vs. Placebo)[9] | N/A | +3.1% (vs. Placebo)[9] |
| Zoledronic Acid 5mg yearly (HORIZON) | 3 years | +6.71% (vs. Placebo)[10] | +6.02% (vs. Placebo)[10] | +5.06% (vs. Placebo)[10] |
Data for bisphosphonates are derived from their respective pivotal trials and may not represent a direct head-to-head comparison with this compound under identical conditions.
A study also evaluated this compound in postmenopausal women previously treated with alendronate for at least three years. After 24 months, the this compound group showed a significant increase in femoral neck BMD (+1.73%) compared to a loss in the placebo group (-0.94%).[11][12]
Fracture Risk Reduction
The primary goal of osteoporosis therapy is the prevention of fractures. The table below outlines the relative risk reduction (RRR) for various fracture types.
| Drug (Trial) | Vertebral Fractures | Hip Fractures | Non-Vertebral Fractures |
| This compound 50mg weekly (LOFT) | 54% RRR (morphometric)[6] | 47% RRR[6] | 23% RRR[6] |
| Alendronate 10mg daily (FIT) | 47% RRR (radiographic)[13] | 51% RRR[13] | 20% RRR (all clinical) |
| Risedronate 5mg daily (VERT) | 49% RRR (new)[9] | N/A | 33% RRR[9] |
| Zoledronic Acid 5mg yearly (HORIZON) | 70% RRR[10] | 41% RRR[10] | 25% RRR[10] |
Experimental Protocols: Key Clinical Trials
The data presented are derived from large-scale, randomized, double-blind, placebo-controlled trials.
-
This compound (LOFT - Long-Term this compound Fracture Trial): This event-driven trial enrolled 16,713 postmenopausal women aged 65 or older with osteoporosis.[6][14] Participants were randomized to receive this compound 50 mg or a placebo once weekly, with all patients receiving vitamin D and calcium supplementation.[6] The primary endpoints were the incidence of radiographically determined vertebral fractures, clinical hip fractures, and clinical non-vertebral fractures.[14]
-
Alendronate (FIT - Fracture Intervention Trial): This trial included two arms with a total of 6,457 postmenopausal women (aged 55-80) with low femoral neck BMD.[15][16] The "Vertebral Fracture Arm" included women with existing vertebral fractures, while the "Clinical Fracture Arm" did not.[15] Patients received alendronate (initially 5 mg, then 10 mg daily) or placebo, plus calcium and vitamin D. The primary endpoint was the incidence of new fractures.[16]
-
Risedronate (VERT - Vertebral Efficacy with Risedronate Therapy): This study enrolled 2,458 postmenopausal women with at least one prevalent vertebral fracture.[17] Participants were randomized to receive risedronate (5 mg/day) or placebo, with all receiving calcium and vitamin D supplementation.[9] The main outcome was the incidence of new vertebral fractures over three years.[9][17]
-
Zoledronic Acid (HORIZON - Pivotal Fracture Trial): This trial randomized 7,765 postmenopausal women (mean age 73) with osteoporosis to receive a once-yearly intravenous infusion of zoledronic acid (5 mg) or placebo for three years.[3][10] All participants received daily calcium and vitamin D.[3] The primary endpoints were new vertebral fractures and hip fractures.[10]
Comparative Safety and Tolerability
The safety profiles of this compound and bisphosphonates reveal distinct concerns. The development of this compound was ultimately discontinued due to safety signals identified in the LOFT trial.
| Adverse Event | This compound (LOFT Trial) | Bisphosphonates (Various Trials & Post-Marketing) |
| Cardiovascular | Numerically more adjudicated stroke events (1.4% vs 1.1% placebo).[6] | Atrial fibrillation noted as a "serious" adverse event in the HORIZON trial for zoledronic acid (1.3% vs 0.5% placebo).[18] |
| Atypical Femoral Fractures | 5 cases reported (0.1% incidence) vs. 0 in placebo group.[6][19] | A known rare but serious adverse event, with risk increasing with duration of use.[7][8] |
| Osteonecrosis of the Jaw (ONJ) | No adjudicated cases reported.[6] | A known rare but serious adverse event, particularly with intravenous use and in oncology patients.[7][8] |
| Skin Reactions | Morphea-like skin lesions occurred more frequently (12 cases vs. 3 in placebo).[6] | Not a commonly reported class effect. |
| Gastrointestinal Issues | Generally balanced with placebo. | Upper GI events (e.g., esophagitis) are a common concern with oral bisphosphonates.[7][20] |
| Acute Phase Reaction | Not a prominent reported side effect. | Common with intravenous bisphosphonates (fever, flu-like symptoms).[18][20] |
| Musculoskeletal Pain | Pain in extremities was more common than with placebo.[1] | Severe bone, joint, or muscle pain has been reported.[8][20] |
Conclusion
This compound demonstrated robust efficacy in increasing bone mineral density and reducing the risk of vertebral, hip, and non-vertebral fractures.[6] Its unique mechanism of action, which inhibits bone resorption while largely preserving bone formation, presented a novel therapeutic approach.[4] However, the clinical development of this compound was halted due to an increased risk of cardiovascular events, specifically stroke, and other safety concerns such as morphea-like skin lesions and atypical femoral fractures.[6][19]
Bisphosphonates remain a cornerstone of osteoporosis treatment, with extensive data supporting their efficacy in fracture risk reduction across various patient populations.[21] While they are generally well-tolerated, they are associated with rare but serious adverse events, including osteonecrosis of the jaw and atypical femoral fractures, and more common side effects like gastrointestinal intolerance with oral formulations.[8]
For the research and drug development community, the story of this compound underscores the critical importance of long-term safety data and highlights the challenge of uncoupling bone resorption and formation without introducing unforeseen systemic risks. The distinct mechanistic and safety profiles of these two classes of antiresorptive agents provide valuable insights for the future development of therapies for osteoporosis.
References
- 1. This compound: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. This compound, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upload.orthobullets.com [upload.orthobullets.com]
- 6. merck.com [merck.com]
- 7. Adverse effects of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risks of Bisphosphonate Use | AAFP [aafp.org]
- 9. Randomized trial of the effects of risedronate on vertebral fractures in women with established postmenopausal osteoporosis. Vertebral Efficacy with Risedronate Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on BMD and safety in the treatment of osteoporosis in postmenopausal women previously treated with alendronate: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. [PDF] Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group. | Semantic Scholar [semanticscholar.org]
- 14. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Design of the Fracture Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Effects of risedronate treatment on vertebral and nonvertebral fractures in women with postmenopausal osteoporosis: a randomized controlled trial. Vertebral Efficacy With Risedronate Therapy (VERT) Study Group. | Semantic Scholar [semanticscholar.org]
- 18. reumatologiaclinica.org [reumatologiaclinica.org]
- 19. medscape.com [medscape.com]
- 20. Adverse Effects of Bisphosphonates: Implications for Osteoporosis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fracture risk reduction and safety by osteoporosis treatment compared with placebo or active comparator in postmenopausal women: systematic review, network meta-analysis, and meta-regression analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Odanacatib Demonstrates Superiority Over Placebo in Enhancing Bone Mineral Density
Odanacatib, an investigational selective inhibitor of cathepsin K, has consistently shown a significant and progressive increase in bone mineral density (BMD) at key skeletal sites in clinical trials when compared to placebo. This guide provides a comprehensive comparison of this compound's efficacy in improving BMD, supported by data from pivotal clinical studies.
This compound works by inhibiting cathepsin K, a cysteine protease crucial for the degradation of bone matrix proteins by osteoclasts.[1][2] This mechanism effectively reduces bone resorption without significantly impairing bone formation, leading to a net gain in bone mass.[3][4] Clinical trials have evaluated a once-weekly oral dose of 50 mg of this compound.[5][6]
Comparative Efficacy on Bone Mineral Density
Treatment with this compound has resulted in statistically significant increases in BMD at the lumbar spine, total hip, femoral neck, and trochanter compared to placebo in postmenopausal women with osteoporosis. The benefits of this compound on BMD were observed to increase with the duration of treatment.
Table 1: Percentage Change in Lumbar Spine BMD from Baseline
| Duration | This compound 50 mg | Placebo |
| 12 Months | +3.4%[7] | -0.1%[7] |
| 24 Months | +5.5%[8] | -0.2%[8] |
| 36 Months | +7.9%[9] | - |
| 5 Years | +11.2%[10][11] | - |
Table 2: Percentage Change in Total Hip BMD from Baseline
| Duration | This compound 50 mg | Placebo |
| 24 Months | +3.2%[8] | -0.9%[8] |
| 36 Months | +5.8%[9] | - |
| 5 Years | +9.5%[10][11] | - |
Table 3: Percentage Change in Femoral Neck and Trochanter BMD from Baseline (at 36 months)
| Site | This compound 50 mg | Placebo |
| Femoral Neck | +5.0%[9] | - |
| Trochanter | +7.0%[12] | - |
A study in men with osteoporosis also demonstrated the superiority of this compound over placebo. After 24 months, the increases in BMD from baseline with this compound were 5.6% at the lumbar spine, 2.0% at the total hip, 1.7% at the femoral neck, and 2.1% at the trochanter, all of which were statistically significant compared to placebo.[13]
Experimental Protocols
The data presented is primarily from Phase II and the pivotal Phase III Long-Term this compound Fracture Trial (LOFT).
-
Study Design: These were typically randomized, double-blind, placebo-controlled trials.[5][6]
-
Participants: The main study population consisted of postmenopausal women aged 65 years or older with a bone mineral density T-score of ≤ -2.5 at the total hip or femoral neck, or a T-score of ≤ -1.5 with a prior vertebral fracture.[5][14] A separate study focused on men with osteoporosis.[13]
-
Intervention: Participants were randomized to receive either 50 mg of this compound or a matching placebo, administered orally once a week.[5][6]
-
Supplementation: All participants in these trials received daily calcium (approximately 1200 mg) and weekly vitamin D3 (5600 IU) supplements.[5][14]
-
Endpoints: The primary efficacy endpoints included the percentage change in BMD from baseline at various skeletal sites, measured by dual-energy X-ray absorptiometry (DXA).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the clinical trials.
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Caption: Generalized workflow of clinical trials for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and translational pharmacology of the cathepsin K inhibitor this compound studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. This compound, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. merck.com [merck.com]
- 11. This compound Efficacy Stays Strong, Side Effects Give Pause [medscape.com]
- 12. Long-term data for this compound: positive results in treating osteoporosis - Xagena [xagena.it]
- 13. Randomized, controlled trial to assess the safety and efficacy of this compound in the treatment of men with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
Odanacatib Meta-Analysis: A Comparative Guide for Researchers
A comprehensive review of clinical trial data for the investigational osteoporosis drug, Odanacatib, reveals a potent anti-fracture and bone-building efficacy. However, the promising therapeutic profile was overshadowed by significant cardiovascular safety concerns, ultimately leading to the discontinuation of its development. This guide provides an objective comparison of this compound's performance against placebo and the bisphosphonate alendronate, supported by quantitative data and detailed experimental methodologies from pivotal clinical trials.
Executive Summary
This compound, a selective inhibitor of the osteoclast enzyme cathepsin K, demonstrated a robust ability to reduce the risk of vertebral, hip, and non-vertebral fractures in postmenopausal women with osteoporosis.[1] It also led to significant and progressive increases in bone mineral density (BMD) over several years of treatment.[1] Despite these positive efficacy findings, the Long-term this compound Fracture Trial (LOFT) and its extension revealed a statistically significant increased risk of stroke and major adverse cardiovascular events (MACE) associated with this compound use, which led to the termination of its clinical development program.[2]
Comparative Efficacy
Fracture Risk Reduction: this compound vs. Placebo
The landmark LOFT study provided definitive data on the anti-fracture efficacy of this compound (50 mg once weekly) compared to placebo in a large population of postmenopausal women with osteoporosis.[1][3][4][5][6]
| Fracture Type | This compound Incidence | Placebo Incidence | Relative Risk Reduction |
| New & Worsening Morphometric Vertebral | 3.7% | 7.8% | 54% |
| Clinical Hip | 0.8% | 1.6% | 47% |
| Clinical Non-Vertebral | 5.1% | 6.7% | 23% |
| Clinical Vertebral | Data not separately reported | Data not separately reported | 72% |
| Table 1: Cumulative Incidence of Fractures in the LOFT Trial. [1][2] |
Bone Mineral Density (BMD) Changes
This compound vs. Placebo:
Treatment with this compound resulted in substantial increases in BMD at both the lumbar spine and total hip over a five-year period when compared to placebo.[1]
| Skeletal Site | This compound Mean % Change from Baseline (5 Years) | Placebo Mean % Change from Baseline (5 Years) |
| Lumbar Spine | +11.2% | Not Reported |
| Total Hip | +9.5% | Not Reported |
| Table 2: Bone Mineral Density Changes in the LOFT Trial. [1] |
This compound vs. Alendronate (Sequential Treatment):
A study in postmenopausal women who had previously been treated with alendronate for at least three years showed that switching to this compound led to further increases in BMD, whereas switching to placebo resulted in bone loss.[7][8]
| Skeletal Site | This compound Mean % Change from Baseline (24 Months) | Placebo Mean % Change from Baseline (24 Months) |
| Femoral Neck | +1.73% | -0.94% |
| Trochanter | +1.83% | -1.35% |
| Total Hip | +0.83% | -1.87% |
| Lumbar Spine | +2.3% | Not Reported |
| Table 3: BMD Changes in Patients Previously Treated with Alendronate. [7][8] |
Safety Profile
The primary reason for the discontinuation of this compound development was the adverse safety signals that emerged from the LOFT trial and its extension.
| Adverse Event | This compound Incidence | Placebo Incidence | Hazard Ratio (95% CI) |
| Stroke | 2.3% | 1.7% | 1.37 (1.10 - 1.71) |
| Major Adverse Cardiovascular Events (MACE) | 5.0% | 4.3% | 1.17 (1.02 - 1.36) |
| Morphea-like Skin Lesions | 0.1% | <0.1% | Not Reported |
| Atypical Femoral Fractures | 0.1% | 0% | Not Reported |
| Atrial Fibrillation | 1.1% | 1.0% | Not Reported |
| MACE is a composite of cardiovascular death, myocardial infarction, or stroke. | |||
| Table 4: Incidence of Key Adverse Events in the LOFT Trial. [1][2] |
Experimental Protocols
The Long-term this compound Fracture Trial (LOFT)
-
Study Design : A multinational, randomized, double-blind, placebo-controlled, event-driven Phase III clinical trial.[3][5][6]
-
Participants : 16,713 postmenopausal women aged 65 years or older with a diagnosis of osteoporosis.[1][3]
-
Intervention : Participants were randomized to receive either 50 mg of this compound or a matching placebo orally once a week. All participants also received weekly vitamin D3 (5600 IU) and daily calcium supplements (to ensure a total intake of approximately 1200 mg).[1][3][4]
-
Primary Efficacy Endpoints :
-
Radiographically-assessed Vertebral Fractures : Lateral spine radiographs were performed at baseline and at scheduled intervals (6, 12, 24, 36, 48, and 60 months). Fractures were identified by a central reading facility using a semi-quantitative grading scale.[3][9]
-
Clinical Hip Fractures : All reports of hip fractures were centrally adjudicated based on radiographic and clinical documentation.[10]
-
Clinical Non-Vertebral Fractures : All reported non-vertebral fractures (excluding those of the skull, face, fingers, and toes) were centrally adjudicated.[10]
-
-
Secondary Efficacy Endpoints :
-
Bone Mineral Density (BMD) : BMD of the lumbar spine, total hip, and femoral neck was measured at baseline and annually using dual-energy X-ray absorptiometry (DXA).[3][9]
-
Bone Turnover Markers : Fasting serum and second morning void urine samples were collected at baseline and at various time points throughout the study to measure markers of bone resorption (e.g., serum C-telopeptide of type I collagen [s-CTx] and urinary N-telopeptide of type I collagen [u-NTx/Cr]) and bone formation (e.g., serum procollagen type I N-terminal propeptide [P1NP] and bone-specific alkaline phosphatase [BSAP]).[11][12]
-
This compound Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a potent and reversible inhibitor of cathepsin K, a cysteine protease that is highly expressed in osteoclasts and is the primary enzyme responsible for the degradation of the organic bone matrix, mainly type I collagen.[13] By inhibiting cathepsin K, this compound effectively reduces bone resorption. A key feature of its mechanism is that it does not appear to cause osteoclast apoptosis, thereby potentially preserving some of the coupling signals between osteoclasts and osteoblasts that are crucial for bone formation.[13]
Caption: this compound inhibits Cathepsin K, preventing bone matrix degradation.
Experimental Workflow for Fracture Adjudication
The following diagram outlines the process for the central adjudication of clinical fractures in the LOFT study.
Caption: Workflow for the central adjudication of clinical fractures.
References
- 1. merck.com [merck.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Effects of this compound on BMD and safety in the treatment of osteoporosis in postmenopausal women previously treated with alendronate: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. panoramaortho.com [panoramaortho.com]
- 10. Phase 3 Fracture Trial Of this compound For Osteoporosis – Baseline Characteristics and Study Design - ACR Meeting Abstracts [acrabstracts.org]
- 11. Effects of this compound on bone-turnover markers in osteoporotic postmenopausal women: a post hoc analysis of the LOFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Role of this compound in reducing bone loss due to endodontic disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Odanacatib in Osteoporosis: A Comparative Analysis of Fracture Risk Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fracture risk reduction efficacy of Odanacatib, an investigational cathepsin K inhibitor, with established osteoporosis therapies. The data presented is compiled from pivotal clinical trials to facilitate an objective evaluation of these treatments.
Mechanism of Action: Targeting Bone Resorption at its Core
This compound is a selective and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[2][3][4] By inhibiting cathepsin K, this compound directly interferes with the bone resorption process, leading to a decrease in bone breakdown and a subsequent increase in bone mineral density.[5] This mechanism of action is distinct from other antiresorptive agents, such as bisphosphonates, which induce osteoclast apoptosis.
Below is a diagram illustrating the signaling pathways involved in osteoclast differentiation and the point of intervention for this compound.
Comparative Efficacy in Fracture Risk Reduction
The following table summarizes the relative risk reduction (RRR) of fractures observed in the pivotal clinical trials for this compound and key comparator drugs. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, designs, and durations.
| Drug (Trial) | Vertebral Fractures | Non-Vertebral Fractures | Hip Fractures |
| This compound (LOFT)[5][6] | 54% | 23% | 47% |
| Alendronate (FIT)[7] | 48% (radiographic) | 27% (any clinical) | 53% |
| Risedronate (VERT-NA/MN)[8][9] | 49% (3 years) | 33% (3 years, p=0.06) | - |
| Zoledronic Acid (HORIZON-PFT)[10][11] | 70% (3 years) | 25% (clinical) | 41% |
| Denosumab (FREEDOM)[12] | 68% (3 years) | 20% | 40% |
Experimental Protocols of Pivotal Trials
A summary of the key design elements of the pivotal clinical trials for each drug is provided below to contextualize the fracture efficacy data.
| Trial (Drug) | Participant Population | Dosage | Duration | Primary Endpoints |
| LOFT (this compound)[5][13][14] | 16,713 postmenopausal women (≥65 years) with osteoporosis. | This compound 50 mg once weekly or placebo. All received vitamin D and calcium. | Median follow-up of 36.5 months. | New/worsening morphometric vertebral fractures, clinical hip fractures, and clinical non-vertebral fractures. |
| FIT (Alendronate)[7][15][16] | Two arms: 2,027 postmenopausal women with existing vertebral fractures and 4,432 without. | Alendronate 5 mg/day for 2 years, then 10 mg/day, or placebo. | 3-4 years. | New vertebral fractures (vertebral fracture arm); clinical fractures (clinical fracture arm). |
| VERT-NA/MN (Risedronate)[8][9][17] | 2,458 postmenopausal women with at least one prevalent vertebral fracture. | Risedronate 5 mg daily or placebo. All received calcium. | 3 years. | New vertebral fractures. |
| HIP (Risedronate)[17][18] | 5,445 women aged 70-79 with osteoporosis and 3,886 women ≥80 years with at least one clinical risk factor for hip fracture. | Risedronate 2.5 or 5 mg daily or placebo. All received calcium and vitamin D. | 3 years. | Hip fractures. |
| HORIZON-PFT (Zoledronic Acid)[10][11] | 7,765 postmenopausal women (65-89 years) with osteoporosis. | Zoledronic acid 5 mg IV annually or placebo. All received calcium and vitamin D. | 3 years. | New vertebral fractures and hip fractures. |
| FREEDOM (Denosumab)[19][12][20] | 7,808 postmenopausal women (60-90 years) with osteoporosis. | Denosumab 60 mg subcutaneously every 6 months or placebo. All received calcium and vitamin D. | 3 years. | New vertebral fractures. |
Conclusion
This compound demonstrated significant efficacy in reducing the risk of vertebral, non-vertebral, and hip fractures in postmenopausal women with osteoporosis in the LOFT trial.[5][6] Its unique mechanism as a cathepsin K inhibitor offers a targeted approach to inhibiting bone resorption. When compared to established therapies such as bisphosphonates and denosumab, the fracture risk reduction data for this compound appears competitive, although direct comparisons are limited by the inherent differences in clinical trial designs. The data presented in this guide serves as a resource for researchers and drug development professionals to objectively assess the therapeutic potential of this compound within the landscape of osteoporosis management. It is important to note that the development of this compound was discontinued due to an increased risk of stroke observed in the clinical trials.[6]
References
- 1. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-role-of-cathepsin-k-in-normal-bone-resorption - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 5. merck.com [merck.com]
- 6. researchgate.net [researchgate.net]
- 7. Fracture risk reduction with alendronate in women with osteoporosis: the Fracture Intervention Trial. FIT Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy Versus Effectiveness: The HORIZON-Pivotal Fracture Trial and Its Emulation in Claims Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term this compound Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of the Fracture Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aub.edu.lb [aub.edu.lb]
- 18. Risedronate’s Role in Reducing Hip Fracture in Postmenopausal Women with Established Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Denosumab Reduces Fracture Incidence at All Risk Levels | MDedge [mdedge.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Odanacatib
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Odanacatib. Adherence to these procedures is critical to ensure personal safety and environmental protection.
This compound, a potent and selective inhibitor of cathepsin K, requires careful handling due to its potential health and environmental hazards.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may cause damage to organs through prolonged or repeated exposure and can be an irritant to the mucous membranes and upper respiratory tract.[3] Therefore, a comprehensive PPE strategy is mandatory.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of dust or aerosols.[3] |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
II. Operational Procedures for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Work within a certified chemical fume hood or a similar ventilated enclosure to control airborne levels.[3]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials: this compound container, weighing paper/vessel, spatula, solvent(s), and waste containers.
-
-
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Carefully open the container, avoiding any spills.
-
Use a dedicated spatula to weigh the desired amount of this compound.
-
If preparing a solution, slowly add the powder to the solvent to prevent splashing. This compound is soluble in DMSO.[4][5]
-
Do not eat, drink, or smoke while handling the compound.[1]
-
-
Cleanup:
-
Thoroughly decontaminate all surfaces and equipment used.
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
III. First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
IV. Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and protect the environment.
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal Plan:
All this compound waste, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
